molecular formula C11H19NO5 B2661190 3-{[(tert-butoxy)carbonyl]amino}oxane-3-carboxylic acid CAS No. 1404692-29-0

3-{[(tert-butoxy)carbonyl]amino}oxane-3-carboxylic acid

カタログ番号: B2661190
CAS番号: 1404692-29-0
分子量: 245.275
InChIキー: YCFDIRVIYFHIIA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-{[(tert-butoxy)carbonyl]amino}oxane-3-carboxylic acid is a useful research compound. Its molecular formula is C11H19NO5 and its molecular weight is 245.275. The purity is usually 95%.
BenchChem offers high-quality 3-{[(tert-butoxy)carbonyl]amino}oxane-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-{[(tert-butoxy)carbonyl]amino}oxane-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonylamino]oxane-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO5/c1-10(2,3)17-9(15)12-11(8(13)14)5-4-6-16-7-11/h4-7H2,1-3H3,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCFDIRVIYFHIIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCCOC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1404692-29-0
Record name 3-{[(tert-butoxy)carbonyl]amino}oxane-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

pKa Profiling of 3-{[(tert-butoxy)carbonyl]amino}oxane-3-carboxylic Acid Derivatives: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, sp³-rich scaffolds are highly valued for their ability to improve the metabolic stability, aqueous solubility, and conformational rigidity of peptidomimetics. Among these, 1[1] represents a critical class of unnatural, cyclic quaternary α -amino acid derivatives. Featuring a tetrahydropyran (oxane) core and a tert-butoxycarbonyl (Boc) protecting group, this building block is frequently utilized in Solid-Phase Peptide Synthesis (SPPS).

For formulation scientists and synthetic chemists, understanding the precise acid dissociation constant (pKa) of the carboxylic acid moiety is non-negotiable. The pKa dictates the ionization state at physiological pH, influences lipophilicity (LogD), and governs the activation kinetics during amide bond formation. This whitepaper elucidates the structural causality behind the pKa of this derivative and provides a field-proven, self-validating protocol for its empirical determination.

Structural Electronics and pKa Causality

To predict and understand the pKa of 3-(Boc-amino)oxane-3-carboxylic acid, we must deconstruct the molecule's electronic environment. The acidity of a carboxylic acid is fundamentally driven by the stability of its conjugate base (the carboxylate anion).

  • The Baseline Aliphatic System: A standard aliphatic carboxylic acid, such as cyclohexanecarboxylic acid, exhibits a pKa of approximately 4.90. The lack of adjacent electronegative atoms means the carboxylate anion relies solely on resonance for stabilization.

  • The Unprotected α -Amine Effect: In the unprotected parent compound, 2[2], the α -amine exists as a positively charged ammonium ion (-NH₃⁺) at physiological pH. This cation exerts a massive electron-withdrawing inductive effect (-I), stabilizing the carboxylate and drastically lowering the pKa to roughly 2.12.

  • The Carbamate (Boc) Modulation: Introducing the Boc group converts the amine into a carbamate.3[3]. While the positive charge is neutralized, the carbamate still possesses a moderate -I effect due to the electronegativity of the nitrogen and the adjacent carbonyl oxygen.4[4].

  • The Oxane Ring Oxygen: The oxygen atom at position 1 of the tetrahydropyran ring exerts an additional, albeit weaker, -I effect across the σ -bond framework.

Consequently, the combined inductive pull of the Boc-carbamate and the ring oxygen shifts the pKa of the carboxylic acid to the 3.60 – 3.80 range—significantly more acidic than a standard aliphatic acid, but less acidic than the unprotected amino acid.

G Oxane Oxane Ring (O1) Inductive Effect (-I) COOH Carboxylic Acid (C3) Ionization Center Oxane->COOH Electron Withdrawal Boc Boc-Amine (C3) Carbamate (-I) Boc->COOH Electron Withdrawal pKa Lowered pKa (~3.6 - 3.8) COOH->pKa Facilitates Deprotonation

Figure 1: Synergistic inductive effects (-I) driving the pKa shift in the oxane derivative.

Comparative pKa Analysis

To contextualize the acidity of 3-{[(tert-butoxy)carbonyl]amino}oxane-3-carboxylic acid, we benchmark it against structurally related analogs. The data below illustrates how sequential structural modifications perturb the electronic landscape.

CompoundFunctional Group(s)pKa (Carboxylic Acid)Electronic Effect Dominance
Cyclohexanecarboxylic acid-COOH~4.90Baseline aliphatic
Tetrahydropyran-3-carboxylic acid-COOH~4.40Weak -I (Ring Oxygen)
1-Aminocyclohexanecarboxylic acid-COOH, -NH₃⁺~2.40Strong -I (Ammonium)
3-Aminooxane-3-carboxylic acid-COOH, -NH₃⁺2.12 ± 0.20Strong -I (Ammonium + Ring O)
Boc-1-aminocyclohexanecarboxylic acid-COOH, -NHBoc~3.90Moderate -I (Carbamate)
3-(Boc-amino)oxane-3-carboxylic acid -COOH, -NHBoc~3.60 - 3.80 Moderate -I (Carbamate + Ring O)

Protocol: Self-Validating Cosolvent Potentiometric Titration

Step-by-Step Methodology
  • Sample Preparation: Accurately weigh ~3.0 mg of the Boc-protected derivative. Dissolve the sample in three distinct cosolvent mixtures: 30%, 40%, and 50% Methanol/Water (v/v). The use of methanol ensures complete solvation of the lipophilic Boc moiety while maintaining a protic environment.

  • Electrode Calibration: Calibrate a high-performance glass pH electrode using standard aqueous buffers (pH 4.01, 7.00, 10.01) at a strictly controlled temperature of 25.0 ± 0.1 °C.

  • Inert Atmosphere Titration: Purge the titration vessel with ultra-pure Nitrogen gas. Causality: CO₂ absorption from the air forms carbonic acid, which introduces a secondary buffering region and skews the precise determination of the weak carboxylic acid's equivalence point.

  • Titrant Addition: Titrate with standardized 0.1 M NaOH. Add titrant in 0.01 mL increments as you approach the predicted equivalence point (pH 3.0 – 5.0).

  • Data Acquisition & Extrapolation: Calculate the apparent pKa (psKa) for each cosolvent ratio using the first derivative of the titration curve (dpH/dV). Plot psKa + log[H₂O] against 1/ε (where ε is the dielectric constant of the specific MeOH/H₂O mixture). Extrapolate the linear regression to the dielectric constant of pure water (ε = 78.3) to derive the true aqueous pKa.

G Prep Sample Preparation Dissolve in Cosolvent (MeOH/H2O) Titration Potentiometric Titration Add 0.1M NaOH Incrementally Prep->Titration Calib Electrode Calibration Standard Buffers (pH 4, 7, 10) Calib->Titration Data Data Acquisition Record pH vs. Volume Titration->Data Analysis Data Analysis Yasuda-Shedlovsky Extrapolation Data->Analysis

Figure 2: Workflow for cosolvent potentiometric titration and Yasuda-Shedlovsky extrapolation.

Strategic Implications in SPPS and Drug Design

The empirically determined pKa of ~3.70 for 3-{[(tert-butoxy)carbonyl]amino}oxane-3-carboxylic acid has profound downstream implications:

  • Solid-Phase Peptide Synthesis (SPPS): During peptide elongation, the carboxylic acid must be activated (e.g., via HATU or EDC) to form an active ester. A pKa of 3.70 ensures that the acid is fully deprotonated by mild, sterically hindered bases like N,N-Diisopropylethylamine (DIPEA, pKa ~10.5) without risking base-catalyzed racemization at the α -carbon. Furthermore,5[5].

  • Prodrug and Esterification Kinetics: If this building block is utilized in prodrug design,6[6]. The moderate acidity implies that once the Boc group is removed in vivo, the resulting ammonium group will drastically accelerate intramolecular hydrolysis or esterase-mediated cleavage.

  • Bioavailability & Formulation: For oral drug candidates incorporating this moiety, the pKa dictates the LogD profile. At the acidic pH of the stomach (pH ~1.5), the carboxylic acid remains protonated and highly lipophilic, favoring passive membrane absorption. In the neutral pH of the intestines (pH ~7.4), it is fully ionized, increasing aqueous solubility.

References

  • NextSDS. "3-{[(tert-butoxy)carbonyl]amino}oxane-3-carboxylic acid - Chemical Substance Information." Available at: [Link]

  • ChemRxiv. "Synthesis and Physicochemical Characterization of 6-Trifluoromethyl Spiro[3.3]heptane Building Blocks." Available at: [Link]

  • Royal Society of Chemistry (RSC). "Addition–Elimination Reactions of Carboxylic Acids and Derivatives." Available at: [Link]

  • National Institutes of Health (NIH). "Kinetics and Mechanisms of Activation of α-Amino Acid Ester Prodrugs of Camptothecins." Available at: [Link]

Sources

conformational analysis of 3-{[(tert-butoxy)carbonyl]amino}oxane-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Conformational Analysis of 3-{[(tert-butoxy)carbonyl]amino}oxane-3-carboxylic acid

Abstract

The three-dimensional structure of a molecule is intrinsically linked to its biological activity. For drug candidates, understanding the preferred spatial arrangement of atoms—the molecular conformation—is paramount for designing effective therapeutics. This guide provides a comprehensive technical overview of the , a molecule featuring a core oxane (tetrahydropyran) ring substituted with two sterically demanding geminal groups. We will explore the foundational stereoelectronic and steric principles governing its structure, detail robust computational and experimental workflows for elucidating its conformational landscape, and demonstrate how to synthesize these data into a cohesive and validated structural model. This integrated approach, combining theoretical calculations with empirical validation through Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, represents a self-validating system for rigorous conformational characterization.

Introduction: The Central Role of Conformation

The oxane ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs, most notably pyranose sugars.[1][2] The conformational behavior of this six-membered heterocycle, which predominantly adopts a low-energy chair conformation, dictates the spatial orientation of its substituents.[1][2] This orientation, in turn, governs how the molecule interacts with its biological target.

The subject of this guide, 3-{[(tert-butoxy)carbonyl]amino}oxane-3-carboxylic acid, presents a particularly interesting case. It features a geminal substitution pattern at the C3 position with two bulky and functionally distinct groups: a tert-butoxycarbonyl (Boc) protected amine and a carboxylic acid. This substitution pattern raises several critical questions regarding its conformational equilibrium:

  • How does the significant steric bulk of the geminal substituents influence the ring's chair-chair interconversion?

  • What is the preferred orientation (axial vs. equatorial) of the substituents?

  • Can intramolecular interactions, such as hydrogen bonding, stabilize specific conformations?

  • How do different solvent environments modulate the conformational equilibrium?

Answering these questions is essential for understanding the molecule's shape, polarity, and potential for intermolecular interactions, which are the cornerstones of rational drug design.

Foundational Principles of Oxane Conformation

Like its carbocyclic analog, cyclohexane, the oxane ring avoids angle and torsional strain by adopting a chair conformation.[1] However, the presence of the endocyclic oxygen atom introduces key differences:

  • Bond Lengths and Angles: The C-O bonds are shorter than C-C bonds, and the C-O-C bond angle is smaller, leading to a slightly distorted chair geometry compared to cyclohexane.

  • Stereoelectronic Effects: The oxygen lone pairs can engage in stabilizing hyperconjugative interactions, such as the anomeric effect, which typically influences substituents at the C2 and C6 positions.[3][4] While our molecule is substituted at C3 and thus not subject to the classic anomeric effect, understanding these electronic principles is crucial for a complete analysis.

The conformational preference of substituents on a six-membered ring is primarily governed by the energetic penalty of 1,3-diaxial interactions. This preference is quantified by the "A-value," the Gibbs free energy difference between the axial and equatorial conformers.[5]

SubstituentApproximate A-value (kcal/mol)Key Characteristics
-COOH ~1.4Moderate steric bulk. Preference is solvent-dependent.[6]
-NHBoc > 4.5Very high steric bulk, comparable to a tert-butyl group.[5] Strong preference for the equatorial position.

Given the large A-value associated with the Boc group, it is strongly predicted that the geminal substituents at the C3 position will overwhelmingly favor the equatorial orientation to avoid severe steric clashes with the axial hydrogens at C1 and C5.

Integrated Workflow for Conformational Analysis

A robust conformational analysis relies on the synergy between computational prediction and experimental validation. Neither approach alone is sufficient. Computational methods explore the entire potential energy surface, while experimental techniques provide data on the real-world average conformation or solid-state structure.

cluster_0 Theoretical & Computational Analysis cluster_1 Experimental Validation cluster_2 Final Model Initial Structures Initial Structures Conformational Search Conformational Search Initial Structures->Conformational Search MM Force Field QM Optimization QM Optimization Conformational Search->QM Optimization Low-energy conformers Energy Calculation Energy Calculation QM Optimization->Energy Calculation DFT (e.g., B3LYP) Boltzmann Analysis Boltzmann Analysis Energy Calculation->Boltzmann Analysis Predict Populations Property Prediction Property Prediction Boltzmann Analysis->Property Prediction NMR Shifts, J-couplings Data Analysis Data Analysis Property Prediction->Data Analysis Comparison & Validation Synthesis Synthesis Purification Purification Synthesis->Purification NMR Spectroscopy NMR Spectroscopy Purification->NMR Spectroscopy Solution-state X-ray Crystallography X-ray Crystallography Purification->X-ray Crystallography Solid-state NMR Spectroscopy->Data Analysis J-couplings, NOEs X-ray Crystallography->Initial Structures Inform Starting Geometry Validated Conformational Model Validated Conformational Model Data Analysis->Validated Conformational Model

Caption: Integrated workflow for conformational analysis.

Computational Analysis: A Predictive Framework

Computational chemistry provides the tools to map the potential energy surface of a molecule and identify its most stable conformers before embarking on laboratory work.

Detailed Computational Protocol
  • Initial Structure Generation:

    • Construct two initial 3D models of 3-{[(tert-butoxy)carbonyl]amino}oxane-3-carboxylic acid: one with the C3 substituents in an axial orientation and one with them in an equatorial orientation.

    • Consider both cis and trans conformers of the urethane bond within the Boc group, as both can be energetically accessible.[7]

  • Conformational Search:

    • Objective: To efficiently explore the conformational space and identify all low-energy minima.

    • Method: Employ a robust search algorithm such as a Low-Mode search (LMOD) or a molecular dynamics (MD) simulation.[8][9][10] These methods are particularly effective for cyclic systems.

    • Implementation: Use a molecular mechanics force field (e.g., MMFF94 or OPLS) to rapidly evaluate the energy of thousands of potential conformations.

  • Quantum Mechanical (QM) Refinement:

    • Objective: To obtain highly accurate energies and geometries for the most promising conformers identified in the search.

    • Method: Use Density Functional Theory (DFT), which offers a good balance of accuracy and computational cost. A common and effective choice is the B3LYP functional with a Pople-style basis set such as 6-31+G(d,p).

    • Procedure: a. Perform a full geometry optimization on all unique conformers within ~5 kcal/mol of the global minimum found during the conformational search. b. Perform a frequency calculation to confirm that each optimized structure is a true energy minimum (i.e., has no imaginary frequencies) and to obtain thermal corrections. c. Incorporate a solvent model (e.g., the Polarizable Continuum Model, PCM) to simulate the effects of the solvent used in experimental studies (e.g., chloroform, water).

  • Data Analysis and Prediction:

    • Energy Calculation: Calculate the relative Gibbs free energies (ΔG) of all stable conformers.

    • Boltzmann Analysis: Use the calculated ΔG values to predict the equilibrium population of each conformer at a given temperature (e.g., 298 K).

    • Property Prediction: For the most stable conformers, calculate NMR parameters (chemical shifts and ³JHH coupling constants) using a method like GIAO (Gauge-Including Atomic Orbital). These predicted values will be crucial for comparison with experimental data.

node_start Build Axial & Equatorial Starting Geometries node_search Conformational Search (Molecular Mechanics) node_start->node_search node_filter Filter Low-Energy Conformers (<5 kcal/mol) node_search->node_filter node_dft DFT Geometry Optimization & Frequency Calculation (e.g., B3LYP/6-31+G(d,p)) node_filter->node_dft node_solvent Add Solvent Model (e.g., PCM) node_dft->node_solvent node_energy Calculate Relative Gibbs Free Energies (ΔG) node_solvent->node_energy node_boltzmann Predict Conformer Populations (Boltzmann) node_energy->node_boltzmann boltzmann_group node_boltzmann->boltzmann_group node_predict Predict NMR Parameters (GIAO Method) node_end Ranked Conformers & Predicted Spectra node_predict->node_end boltzmann_group->node_predict

Caption: Detailed workflow for computational conformational analysis.

Experimental Validation: Grounding Predictions in Reality

Experimental data provides the ultimate validation for any computational model. NMR spectroscopy is the most powerful technique for studying molecular conformation in solution, while X-ray crystallography can provide an unambiguous structure in the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy probes the local electronic environment and spatial relationships of nuclei, offering a wealth of structural information.[11]

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical, as it can influence conformational equilibria, particularly through hydrogen bonding.[6]

  • 1D NMR Spectroscopy:

    • Acquire a standard ¹H NMR spectrum to observe chemical shifts and coupling patterns.

    • Acquire a ¹³C NMR spectrum.

  • 2D NMR Spectroscopy:

    • COSY (¹H-¹H` Correlation Spectroscopy): To establish proton-proton spin coupling networks and aid in assigning the signals of the oxane ring protons.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom, allowing for unambiguous assignment of both ¹H and ¹³C spectra.

    • NOESY/ROESY (Nuclear Overhauser Effect/Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å). This is the key experiment for determining stereochemistry. For example, a strong NOE between a substituent and an axial proton on another part of the ring would provide definitive evidence for the substituent's orientation.

  • Vicinal Coupling Constants (³JHH): The magnitude of the coupling constant between two protons on adjacent carbons is dependent on the dihedral angle between them, as described by the Karplus equation.

    • A large coupling constant (8-13 Hz) typically indicates an axial-axial relationship (dihedral angle ~180°).

    • Smaller coupling constants (1-5 Hz) indicate axial-equatorial or equatorial-equatorial relationships.

    • By analyzing the ³JHH values around the oxane ring, the dominant chair conformation can be determined.

  • Nuclear Overhauser Effect (NOE): The presence of a NOE cross-peak between two protons indicates they are spatially proximate. This is invaluable for confirming assignments made from coupling constants. For an equatorially-substituted C3, one would expect to see NOEs between the substituent protons and the equatorial protons at C2 and C4, but not the axial ones.

Single-Crystal X-ray Crystallography

X-ray crystallography provides a precise 3D structure of the molecule as it exists in a crystal lattice.[12][13]

  • Crystallization: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization conditions.

  • Data Collection: Mount a single crystal on a diffractometer and collect diffraction data.[14]

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding precise atomic coordinates, bond lengths, and bond angles.

While X-ray crystallography provides a definitive structure, it is crucial to remember that this represents the conformation in the solid state. Packing forces within the crystal can sometimes favor a conformation that is a minor component in solution. Therefore, it should be used in conjunction with, not as a replacement for, solution-state NMR data.

Synthesizing the Data: Building a Validated Model

The final step is to integrate the computational and experimental data.

  • Compare Energies and Populations: The computational results will provide a predicted equilibrium of conformers (e.g., 99% equatorial, 1% axial).

  • Compare NMR Data: The experimental ³JHH values should be compared to the population-weighted average of the values predicted computationally for each conformer. A strong correlation validates the computational model. For instance, if the equatorial conformer is predicted to be dominant, the experimental coupling constants should closely match those calculated for that specific conformer.

  • Rationalize the X-ray Structure: The solid-state structure should correspond to one of the low-energy conformers identified by computation. Any significant differences between the solid-state and solution-state conformations should be investigated, as they may reveal the influence of crystal packing or specific solvent effects.

Predicted Outcome for 3-{[(tert-butoxy)carbonyl]amino}oxane-3-carboxylic acid:

Based on the foundational principles, the conformational equilibrium is expected to be overwhelmingly dominated by a single chair conformation where the C3-substituents occupy the equatorial position. This arrangement minimizes the severe 1,3-diaxial steric repulsions that would arise from placing the bulky Boc-amino group in an axial orientation. The primary role of the detailed computational and experimental analysis would be to confirm this hypothesis, quantify the energetic preference, and investigate the finer details, such as the rotational preference of the substituents and the potential for intramolecular hydrogen bonding between the carboxylic acid and the Boc-carbonyl or ring oxygen.

Conclusion

The is a prime example of a modern, multidisciplinary approach to molecular characterization. By logically layering theoretical principles, predictive computational modeling, and rigorous experimental validation, a high-confidence model of the molecule's three-dimensional structure can be developed. This guide provides a robust framework for this process, emphasizing a self-validating system where computational and experimental results must converge. For researchers in drug development, mastering this integrated workflow is not merely an academic exercise; it is a critical capability for understanding molecular recognition and advancing the rational design of new medicines.

References

  • Anomeric effect - Wikipedia . Wikipedia. Available at: [Link]

  • Kolossváry, I., & Guida, W. C. (1996). Low Mode Search. An Efficient, Automated Computational Method for Conformational Analysis . Journal of the American Chemical Society, 118(21), 5011–5019. Available at: [Link]

  • Alabugin, I. V., & Zeidan, T. A. (2017). Theoretical study on the anomeric effect in α-substituted tetrahydropyrans and piperidines . Carbohydrate Research, 451, 29–35. Available at: [Link]

  • Smith, P. E., & Pettitt, B. M. (2012). Conformational Preferences of trans-1,2- and cis-1,3-Cyclohexanedicarboxylic Acids in Water and Dimethyl Sulfoxide as a Function of the Ionization State As Determined from NMR Spectroscopy and Density Functional Theory Quantum Mechanical Calculations . Journal of the American Chemical Society, 134(28), 11684–11693. Available at: [Link]

  • Booth, H., Khedhair, K. A., & Readshaw, S. A. (1987). endo-Anomeric and exo-Anomeric Effects in 2-Substituted Tetrahydropyrans . Journal of the Chemical Society, Chemical Communications, (14), 1047-1048. Available at: [Link]

  • Anomeric Effect in Organic Chemistry - ResearchGate . Available at: [Link]

  • Vila, A., & Mosquera, R. A. (2014). The anomeric effect: the dominance of exchange effects in closed-shell systems . Organic & Biomolecular Chemistry, 12(6), 943–950. Available at: [Link]

  • Computational Methods for Studying Conformational Behaviors of Cyclic Peptides | Request PDF - ResearchGate . Available at: [Link]

  • Seebach, D., et al. (1996). Flexible molecules with defined shape. Part 3. Conformational analysis of bis(tetrahydropyran-2-yl)methanes . Journal of the Chemical Society, Perkin Transactions 2, (5), 841-852. Available at: [Link]

  • Conformational Analysis CA12. Rings Containing Heteroatoms - csbsju . Available at: [Link]

  • Ionescu, A. R., et al. (2005). Conformational Pathways of Saturated Six-Membered Rings. A Static and Dynamical Density Functional Study . The Journal of Physical Chemistry A, 109(36), 8096–8105. Available at: [Link]

  • Computational Methods for Studying Conformational Behaviors of Cyclic Peptides . SpringerLink. Available at: [Link]

  • Bonnet, P., et al. (2009). Conformational analysis of macrocycles: finding what common search methods miss . Journal of Chemical Information and Modeling, 49(10), 2243–2250. Available at: [Link]

  • Jiang, F., & Geng, H. (2019). Computational Methods for Studying Conformational Behaviors of Cyclic Peptides . Methods in Molecular Biology, 2001, 61–71. Available at: [Link]

  • Conformational preferences of 1-amino-2-phenylcyclohexanecarboxylic acid, a phenylalanine cyclohexane analogue - PMC . Available at: [Link]

  • Eliel, E. L., et al. (1980). Conformational analysis. 42. Monosubstituted tetrahydropyrans . Journal of the American Chemical Society, 102(25), 7736–7746. Available at: [Link]

  • Dynamics and Entropy of Cyclohexane Rings Control pH-Responsive Reactivity . ACS Publications. Available at: [Link]

  • Dynamics and Entropy of Cyclohexane Rings Control pH-Responsive Reactivity - Semantic Scholar . Available at: [Link]

  • Tetrahydropyran - Wikipedia . Wikipedia. Available at: [Link]

  • Stereoelectronic Interpretation for the Anomalous 1H NMR Chemical Shifts and One-Bond C-H Coupling Constants (Perlin Effects) in 1,3-Dioxanes, 1,3-Oxathianes, and 1,3-Dithianes. Spectroscopic and Theoretical Observations . ACS Publications. Available at: [Link]

  • How the Cyclohexane Chair Conformation Influences Stereochemical Result of Reactions . YouTube. Available at: [Link]

  • Benedetti, E., et al. (1980). Preferred conformation of the tert-butoxycarbonyl-amino group in peptides . International Journal of Peptide and Protein Research, 16(2), 156–172. Available at: [Link]

  • NMR Spectroscopy: a Tool for Conformational Analysis - auremn . Available at: [Link]

  • (PDF) Conformational Analysis of 3-Methyltetrahydro-1,3-oxazine - ResearchGate . Available at: [Link]

  • Ye, Z., et al. (2002). Conformational studies of N(3)-substituted [1,3,4]-oxadiazinan-2-ones . The Journal of Organic Chemistry, 67(25), 8968–8975. Available at: [Link]

  • tert-Butyloxycarbonyl protecting group - Wikipedia . Wikipedia. Available at: [Link]

  • Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values" . Master Organic Chemistry. Available at: [Link]

  • Properties and reactions of 1,3-oxathianes V: Conformational analysis and conformational energies of axial alkyl groups - R Discovery . Available at: [Link]

  • Conformational analysis of mixed oxathia crown ethers and their complexational ability towards Ag(I) and Pd(II)-an experimental solution NMR and theoretical molecular modelling study. - R Discovery . Available at: [Link]

  • (PDF) Conformational analysis of 1,3-oxathiane - ResearchGate . Available at: [Link]

  • (PDF) Conformational analysis of 5-substituted 1,3-dioxanes - ResearchGate . Available at: [Link]

  • Zepeda, L. G., et al. (2013). NMR-based conformational analysis of perezone and analogues . Magnetic Resonance in Chemistry, 51(4), 245–250. Available at: [Link]

  • tert-butoxycarbonyl group (CHEBI:48502) - EMBL-EBI . Available at: [Link]

  • X-Ray Structures of Some Heterocyclic Sulfones - MDPI . Available at: [Link]

  • Combining X-ray and NMR Crystallography to Explore the Crystallographic Disorder in Salbutamol Oxalate - PMC . Available at: [Link]

  • X-ray Absorption Spectroscopy Study of Iron Site Manganese Substituted Yttrium Orthoferrite . MDPI. Available at: [Link]

  • (PDF) X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines - ResearchGate . Available at: [Link]

  • X-ray crystallographic insights into post-synthetic metalation products in a metal–organic framework - PMC . Available at: [Link]

Sources

Methodological & Application

Synthesis of 3-{[(tert-butoxy)carbonyl]amino}oxane-3-carboxylic acid: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-{[(tert-butoxy)carbonyl]amino}oxane-3-carboxylic acid is a valuable building block in medicinal chemistry and drug development. Its rigid cyclic structure and protected amino acid functionality make it a key component in the synthesis of novel peptidomimetics, constrained peptides, and other complex therapeutic molecules. The oxane ring provides conformational rigidity, which can be advantageous for optimizing ligand-receptor interactions and improving metabolic stability. The tert-butyloxycarbonyl (Boc) protecting group offers robust protection of the amino group under a variety of reaction conditions, while allowing for facile deprotection under acidic conditions.[1][]

This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of 3-{[(tert-butoxy)carbonyl]amino}oxane-3-carboxylic acid. The synthetic strategy is based on well-established and reliable chemical transformations, ensuring reproducibility and high yield. This document is intended for researchers, scientists, and drug development professionals with a background in organic synthesis.

Synthetic Strategy Overview

The synthesis of the target compound will be approached in a two-stage process. The first stage involves the synthesis of the core amino acid, 3-aminooxane-3-carboxylic acid, from the corresponding ketone, oxan-3-one. For this transformation, the Strecker amino acid synthesis is a robust and well-documented method.[3][4][5][6] The Strecker synthesis is a one-pot, three-component reaction involving a ketone, an ammonia source, and a cyanide source to form an α-aminonitrile, which is subsequently hydrolyzed to the desired α-amino acid.[3][4][5]

The second stage of the synthesis is the protection of the newly formed amino group with a tert-butyloxycarbonyl (Boc) group. This is a standard procedure in peptide chemistry and is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.[1][7][8]

The overall synthetic workflow can be visualized as follows:

G start Oxan-3-one intermediate1 α-Aminonitrile Intermediate start->intermediate1 Strecker Reaction (NH4Cl, KCN) intermediate2 3-Aminooxane-3-carboxylic acid intermediate1->intermediate2 Acid Hydrolysis product 3-{[(tert-butoxy)carbonyl]amino}oxane-3-carboxylic acid intermediate2->product Boc Protection ((Boc)2O, Base)

Figure 1: Overall synthetic workflow for the preparation of the target compound.

Experimental Protocols

Part 1: Synthesis of 3-Aminooxane-3-carboxylic acid via Strecker Synthesis

The first part of the protocol details the synthesis of the key amino acid intermediate. The mechanism of the Strecker synthesis begins with the formation of an imine from the ketone and ammonia, followed by the nucleophilic attack of cyanide to form an α-aminonitrile. Subsequent hydrolysis of the nitrile yields the amino acid.[3][4]

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Quantity (molar eq.)Notes
Oxan-3-one100.121.0Starting material
Ammonium chloride (NH₄Cl)53.491.5Ammonia source
Potassium cyanide (KCN)65.121.2Cyanide source - EXTREMELY TOXIC
Methanol (MeOH)32.04-Solvent
Water (H₂O)18.02-Solvent
Hydrochloric acid (HCl)36.46-For hydrolysis (concentrated, 12 M)
Diethyl ether (Et₂O)74.12-For washing
Dowex® 50WX8 ion-exchange resin--For purification
Pyridine79.10-For elution from ion-exchange resin

Step-by-Step Protocol:

  • Reaction Setup: In a well-ventilated fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar. Add oxan-3-one (1.0 eq) and methanol.

  • Addition of Reagents: To the stirring solution, add ammonium chloride (1.5 eq) and potassium cyanide (1.2 eq) in portions. Caution: Potassium cyanide is highly toxic. Handle with extreme care and appropriate personal protective equipment (PPE). Avoid contact with acids, which liberates toxic hydrogen cyanide gas.

  • Reaction: Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the disappearance of the starting ketone.

  • Work-up and Hydrolysis:

    • Once the formation of the α-aminonitrile is complete, carefully concentrate the reaction mixture under reduced pressure to remove the methanol.

    • To the residue, add concentrated hydrochloric acid (12 M). Perform this step in a fume hood as some residual cyanide may be present.

    • Heat the mixture to reflux (approximately 110 °C) for 12-24 hours to hydrolyze the nitrile to a carboxylic acid.

  • Purification of the Amino Acid:

    • After cooling to room temperature, dilute the reaction mixture with water and wash with diethyl ether to remove any non-polar impurities.

    • Concentrate the aqueous layer under reduced pressure.

    • The crude amino acid can be purified using ion-exchange chromatography. Dissolve the crude product in water and load it onto a column packed with Dowex® 50WX8 resin (H⁺ form).

    • Wash the column with water to remove any inorganic salts.

    • Elute the amino acid from the resin using a dilute aqueous solution of pyridine or ammonia.

    • Combine the fractions containing the amino acid (as determined by TLC with ninhydrin staining) and concentrate under reduced pressure to yield pure 3-aminooxane-3-carboxylic acid.

Part 2: Boc-Protection of 3-Aminooxane-3-carboxylic acid

This part of the protocol describes the N-protection of the synthesized amino acid using di-tert-butyl dicarbonate. The reaction proceeds via nucleophilic attack of the amino group on the Boc-anhydride.[1]

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Quantity (molar eq.)Notes
3-Aminooxane-3-carboxylic acid145.161.0Starting amino acid
Di-tert-butyl dicarbonate ((Boc)₂O)218.251.1 - 1.5Boc-protecting agent
Sodium hydroxide (NaOH)40.001.5 - 2.0Base
1,4-Dioxane88.11-Solvent
Water (H₂O)18.02-Solvent
Ethyl acetate (EtOAc)88.11-Extraction solvent
1M Hydrochloric acid (HCl)36.46-For acidification
Brine (saturated NaCl solution)--For washing
Anhydrous sodium sulfate (Na₂SO₄)142.04-Drying agent

Step-by-Step Protocol:

  • Dissolving the Amino Acid: In a round-bottom flask, dissolve 3-aminooxane-3-carboxylic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water containing sodium hydroxide (1.5 - 2.0 eq).

  • Addition of (Boc)₂O: To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 eq) portion-wise at room temperature.

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours. The reaction can be monitored by TLC to confirm the consumption of the starting amino acid.

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.

    • Dilute the remaining aqueous solution with water and wash with a non-polar solvent like hexane or diethyl ether to remove any unreacted (Boc)₂O and other non-polar byproducts.

    • Cool the aqueous layer in an ice bath and carefully acidify to a pH of 2-3 with 1M hydrochloric acid. The product may precipitate out of the solution.

  • Extraction and Purification:

    • Extract the product from the acidified aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-{[(tert-butoxy)carbonyl]amino}oxane-3-carboxylic acid.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel if necessary.[9]

Characterization

The final product should be characterized to confirm its identity and purity. Recommended analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., C=O of the carbamate and carboxylic acid, N-H).

Safety and Handling

  • Cyanide: Potassium cyanide and hydrogen cyanide are extremely toxic. All manipulations involving cyanides must be performed in a well-ventilated fume hood with appropriate PPE, including gloves, lab coat, and safety glasses. A cyanide antidote kit should be readily available.

  • Acids and Bases: Concentrated acids and bases are corrosive. Handle with care and appropriate PPE.

  • Solvents: Organic solvents are flammable and may be toxic. Handle in a well-ventilated area away from ignition sources.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in Strecker synthesisIncomplete reaction or side reactions.Ensure anhydrous conditions for the initial reaction. Monitor the reaction closely by TLC. Consider using a different ammonia or cyanide source.
Difficulty in purifying amino acidIncomplete hydrolysis or resin overloading.Ensure complete hydrolysis by extending the reflux time. Do not overload the ion-exchange column. Use a gradient elution for better separation.
Low yield in Boc-protectionIncorrect pH or insufficient (Boc)₂O.Maintain the basic pH during the reaction. Use a slight excess of (Boc)₂O.
Oily product after Boc-protectionImpurities or incomplete solvent removal.Purify the product by column chromatography. Ensure all solvent is removed under high vacuum. If the product is inherently an oil, it can be converted to a solid salt (e.g., dicyclohexylamine salt) for easier handling and purification.[9]

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 3-{[(tert-butoxy)carbonyl]amino}oxane-3-carboxylic acid. By following these procedures, researchers can confidently prepare this valuable building block for their drug discovery and development programs. The use of well-established reactions and purification techniques ensures a high probability of success.

References

  • Strecker, A. Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie75 , 27–45 (1850). [Link]

  • Master Organic Chemistry. The Strecker Synthesis of Amino Acids. [Link]

  • Sketchy. Synthesis of Alpha-Amino Acids. [Link]

  • Ware, E. The Chemistry of the Hydantoins. Chemical Reviews46 , 403–470 (1950). [Link]

  • Shafran, Y. M., Bakulev, V. A. & Mokrushin, V. S. Synthesis of α-amino acids via the Strecker reaction. Russian Chemical Reviews58 , 148–162 (1989). [Link]

  • Domling, A. & Ugi, I. Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition39 , 3168–3210 (2000). [Link]

  • Chemical Communications. Replication of α-amino acids via Strecker synthesis with amplification and multiplication of chiral intermediate aminonitriles. [Link]

  • RSC Publishing. Catalytic asymmetric synthesis of cyclic amino acids and alkaloid derivatives: application to (+) - dihydropinidine and NMDA antagonist Selfotel. [Link]

  • MDPI. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • ResearchGate. Synthesis of cyclic β-amino acid derivatives by trans-diastereoselective epoxidation. [Link]

  • NCBI. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. [Link]

  • AAPPTec. Attaching Boc Protecting Groups With BOC-ON. [Link]

  • ACS Publications. Building Units for N-Backbone Cyclic Peptides. 3. Synthesis of Protected Nα-(ω-Aminoalkyl)amino Acids and Nα-(ω-Carboxyalkyl)amino Acids. [Link]

  • MDPI. Synthetic Methods of Sugar Amino Acids and Their Application in the Development of Cyclic Peptide Therapeutics. [Link]

  • Vapourtec. Application Note – N-Boc protection. [Link]

  • Organic Syntheses. tert-BUTOXYCARBONYLAMINO ACIDS. [Link]

  • RSC Publishing. Dual protection of amino functions involving Boc. [Link]

Sources

Application Note: Standard Operating Procedure for the Boc Deprotection of 3-{[(tert-butoxy)carbonyl]amino}oxane-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

The synthesis of non-natural cyclic amino acids is a cornerstone of modern peptidomimetic drug discovery. The molecule 3-{[(tert-butoxy)carbonyl]amino}oxane-3-carboxylic acid (also known as 3-(Boc-amino)tetrahydropyran-3-carboxylic acid) serves as a conformationally restricted scaffold [1]. Before this building block can be coupled into a peptide chain or functionalized further, the acid-labile tert-butyloxycarbonyl (Boc) protecting group must be efficiently removed to unmask the primary amine.

The Zwitterion Challenge (Expert Insight)

A critical field-proven insight for this specific substrate is its extreme hydrophilicity post-deprotection. Once the Boc group is removed, the resulting 3-aminooxane-3-carboxylic acid is a highly polar zwitterion (an α -amino acid embedded in an oxane ring). Standard post-deprotection aqueous workups (e.g., neutralizing with aqueous NaHCO3​ and extracting into organic solvents) will result in catastrophic yield losses, as the product will remain entirely in the aqueous phase. Therefore, the deprotection and isolation must be executed under strictly anhydrous conditions , relying on solvent evaporation or direct precipitation to isolate the resulting salt.

Mechanistic Causality

Boc deprotection is driven by strong acid catalysis. The acid protonates the carbamate oxygen, triggering the elimination of a tert-butyl cation. This cation rapidly loses a proton to form isobutylene gas. The remaining carbamic acid intermediate is highly unstable and spontaneously decarboxylates, releasing carbon dioxide ( CO2​ ) gas.

Because the reaction environment is highly acidic, the newly unmasked amine is immediately protonated to form the corresponding ammonium salt (either a trifluoroacetate or hydrochloride salt) [2]. The oxane (tetrahydropyran) ether linkage is stable to both Trifluoroacetic Acid (TFA) and 4M HCl in dioxane at ambient temperatures, ensuring chemoselectivity as long as the reaction is not subjected to prolonged heating.

Workflow Visualization

BocDeprotection Substrate 3-(Boc-amino)oxane-3-carboxylic acid Decision Select Acidic Cleavage Route Substrate->Decision TFA_Route Protocol A: TFA in DCM (1:1) 20-25 °C, 1-2 h Decision->TFA_Route Liquid Phase HCl_Route Protocol B: 4M HCl in Dioxane 20-25 °C, 1-2 h Decision->HCl_Route Solid Precipitation TFA_Workup Concentration in vacuo Co-evaporation (Toluene) TFA_Route->TFA_Workup HCl_Workup Precipitation with Diethyl Ether Filtration HCl_Route->HCl_Workup TFA_Product TFA Salt (Often viscous oil) TFA_Workup->TFA_Product HCl_Product HCl Salt (Crystalline solid) HCl_Workup->HCl_Product Validation Analytical Validation (LC-MS, Ninhydrin) TFA_Product->Validation HCl_Product->Validation

Logical workflow for Boc deprotection: TFA vs. HCl route selection and isolation.

Comparative Reaction Metrics

To aid in route selection, the following table summarizes the quantitative and qualitative parameters of the two primary deprotection strategies [2, 3]. While TFA is ubiquitous, Protocol B (HCl/Dioxane) is highly recommended for this substrate because it yields a crystalline solid that is significantly easier to handle than the oily TFA salt.

ParameterProtocol A (TFA/DCM)Protocol B (HCl/Dioxane)
Acid Concentration 50% v/v (~6.5 M TFA)4.0 M HCl
Solvent System Dichloromethane (DCM)1,4-Dioxane
Reaction Time 1.0 – 2.0 hours0.5 – 2.0 hours
Visual Indicator Moderate effervescenceStrong effervescence, potential precipitation
Product Form Trifluoroacetate (TFA) saltHydrochloride (HCl) salt
Physical State Often a hygroscopic, viscous oilTypically a free-flowing crystalline solid
Isolation Method Co-evaporation with toluenePrecipitation with diethyl ether

Standard Operating Procedures (SOPs)

Protocol A: TFA-Mediated Cleavage (Liquid-Phase Isolation)

This method is highly effective but often results in a viscous, hygroscopic TFA salt that requires rigorous drying.

  • Preparation: Dissolve 3-{[(tert-butoxy)carbonyl]amino}oxane-3-carboxylic acid in anhydrous Dichloromethane (DCM) to achieve a concentration of 0.1 M to 0.5 M in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Submerge the flask in an ice bath (0 °C) to control the initial exothermic protonation.

  • Acid Addition: Slowly add an equal volume of neat Trifluoroacetic Acid (TFA) dropwise to the stirring solution, creating a 1:1 TFA:DCM mixture.

  • Reaction: Remove the ice bath. Allow the reaction to warm to room temperature (20–25 °C) and stir for 1 to 2 hours.

  • Concentration: Once complete, remove the volatiles under reduced pressure using a rotary evaporator.

  • Co-evaporation: To remove residual TFA, dissolve the crude oil in a small amount of toluene and evaporate again. Repeat this co-evaporation step three times.

  • Drying: Place the resulting oily residue under high vacuum overnight to yield the crude 3-aminooxane-3-carboxylic acid TFA salt.

Protocol B: HCl-Mediated Cleavage (Solid Precipitation) - Recommended

This method leverages the insolubility of the resulting zwitterionic hydrochloride salt in ethereal solvents to drive direct precipitation.

  • Preparation: Place the starting material in a round-bottom flask. If the solid is clumpy, crush it into a fine powder to maximize surface area.

  • Acid Addition: Add a commercially available solution of 4M HCl in 1,4-dioxane (approximately 5 to 10 molar equivalents of HCl) directly to the substrate [3].

  • Reaction: Stir the suspension at room temperature. The solid will typically dissolve as the reaction initiates, followed by the evolution of gas (bubbling).

  • Precipitation: As the Boc group is cleaved (typically within 30 to 60 minutes), the highly polar hydrochloride salt of the amino acid will begin to crash out of the dioxane solution as a white precipitate.

  • Isolation: After 1.5 hours, add a 3-fold volume excess of cold, anhydrous diethyl ether to the flask to ensure complete precipitation of the product.

  • Filtration: Filter the suspension through a sintered glass funnel. Wash the filter cake with additional cold diethyl ether ( 2×10 mL) to remove any residual dioxane and non-polar impurities.

  • Drying: Dry the crystalline solid under high vacuum to afford pure 3-aminooxane-3-carboxylic acid hydrochloride.

Self-Validating Analytical Systems

To ensure the protocol is self-validating, researchers must triangulate the completion of the reaction using three methods:

  • Visual Validation: The generation of isobutylene and CO2​ causes effervescence. The complete cessation of bubbling is a reliable physical proxy that the decarboxylation phase has concluded.

  • Colorimetric Validation (Ninhydrin): Spot the reaction mixture on a TLC plate. The Boc-protected starting material will not react with Ninhydrin. The deprotected primary amine will immediately form a deep purple/blue complex (Ruhemann's purple) upon heating.

  • Mass Spectrometry (LC-MS): Confirm the mass. The product should display an [M+H]+ peak at m/z 146.1 .

    • Crucial LC-MS Warning: Boc-protected starting materials frequently undergo in-source fragmentation in the mass spectrometer, artificially dropping the Boc group and showing a false [M+H−Boc]+ peak at m/z 146.1. You must rely on the chromatographic retention time difference (the deprotected zwitterion will elute significantly earlier on a reverse-phase C18 column) rather than mass alone.

References

  • NextSDS Chemical Database . "3-{[(tert-butoxy)carbonyl]amino}oxane-3-carboxylic acid - Substance Information." NextSDS. Available at: [Link]

Application Note: Advanced SPPS Protocols for the Incorporation of 3-{[(tert-butoxy)carbonyl]amino}oxane-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of conformationally constrained, unnatural amino acids is a cornerstone of modern peptidomimetic drug development. 3-{[(tert-butoxy)carbonyl]amino}oxane-3-carboxylic acid (commonly referred to as Boc-THP-OH) is a highly valuable α,α -disubstituted cyclic amino acid. By locking the ϕ and ψ dihedral angles within a tetrahydropyran ring, this residue forces the peptide backbone into specific secondary structures (such as 310​ -helices) and confers near-absolute resistance to proteolytic degradation.

However, the quaternary nature of the α -carbon introduces severe steric bulk. This application note provides field-proven, self-validating protocols for the efficient incorporation of Boc-THP-OH [1], detailing the mechanistic rationale behind coupling reagent selection and microwave-assisted workflows.

Mechanistic Rationale & The Steric Challenge

As an application scientist, it is critical to understand why standard Solid-Phase Peptide Synthesis (SPPS) protocols fail with Boc-THP-OH. The steric hindrance at the α -carbon manifests in two distinct synthetic bottlenecks:

  • Acylation of the resin-bound peptide with Boc-THP-OH : The carboxyl group is shielded by the tetrahydropyran ring.

  • Subsequent acylation of the THP amine : Once deprotected, the resulting amine is buried, making the addition of the next amino acid exceptionally difficult.

The Danger of Uronium Salts (HATU/HBTU)

Standard carbodiimide chemistry (e.g., DIC/Oxyma) is kinetically too slow for α,α -disubstituted amino acids. While uronium-based reagents like HATU are highly reactive, they present a critical flaw when applied to hindered couplings. If the acylation is slow, the uronium salt can react directly with the free N-terminal amine of the resin-bound peptide, forming a tetramethylguanidinium species. This side reaction irreversibly terminates the peptide chain[2].

The Solution: Phosphonium Salts and Acyl Fluorides

To bypass guanidinylation and drive the reaction to completion, we employ two advanced strategies:

  • Phosphonium Salts (PyAOP) : Unlike uronium salts, phosphonium reagents like PyAOP do not cause guanidinylation. This allows PyAOP to be used in large excess and over extended coupling times without risking chain termination [2].

  • In Situ Acid Fluoride Generation (TFFH) : Tetramethylfluoroformamidinium hexafluorophosphate (TFFH) converts the sterically shielded carboxylic acid of Boc-THP-OH into an acyl fluoride. The fluoride ion is an exceptionally small leaving group, allowing the carbonyl carbon to be attacked by the nucleophilic amine even in highly congested steric environments [3].

Data Presentation & Reagent Selection

Table 1: Physicochemical Properties of Boc-THP-OH
PropertySpecification
Chemical Name 3-{[(tert-butoxy)carbonyl]amino}oxane-3-carboxylic acid
CAS Number 1404692-29-0
Molecular Formula C11H19NO5
Molecular Weight 245.28 g/mol
Structural Class α,α -disubstituted cyclic amino acid (Tetrahydropyran derivative)
Primary Application Peptidomimetics, helix stabilization, protease resistance
Table 2: Coupling Reagent Selection Matrix for Hindered Residues
Reagent SystemActivation MechanismGuanidinylation RiskSuitability for Boc-THP-OH
DIC / Oxyma Carbodiimide / EsterNonePoor (Kinetically too slow)
HATU / DIPEA UroniumHigh (Chain termination)Moderate (Requires rapid coupling)
PyAOP / DIPEA PhosphoniumNoneExcellent (Ideal for MW-SPPS)
TFFH / DIPEA Acyl FluorideLowExcellent (Smallest leaving group)

Experimental Workflows & Logical Relationships

G A Resin-Bound Peptide Amine B Boc-THP-OH + PyAOP + DIPEA A->B Add Reagents C Microwave Coupling (75°C) B->C Activation D TFA Cleavage (Boc Removal) C->D Wash & Deprotect E Next Amino Acid (TFFH Activation) D->E Elongation

Workflow for the incorporation and subsequent elongation of Boc-THP-OH in SPPS.

G A Boc-THP-OH (Sterically Hindered Carboxyl) B TFFH + DIPEA (Base-promoted activation) A->B C Boc-THP-F (Highly Reactive Acyl Fluoride) B->C Rapid Conversion (15 min) D Resin-Bound Amine (Nucleophilic Attack) C->D E Peptide Bond Formation (High Yield, No Guanidinylation) D->E Microwave Assisted

Mechanistic pathway of TFFH-mediated in situ acyl fluoride generation for hindered couplings.

Detailed Experimental Protocols

Protocol A: Microwave-Assisted Coupling of Boc-THP-OH using PyAOP

This protocol leverages the non-terminating nature of phosphonium salts combined with thermal energy to overcome the activation barrier of the α,α -disubstituted center [1].

Reagents:

  • Boc-THP-OH (4.0 equivalents relative to resin loading)

  • PyAOP (4.0 equivalents)

  • HOAt (4.0 equivalents)

  • DIPEA (8.0 equivalents)

  • Solvent: Anhydrous DMF

Step-by-Step Methodology:

  • Resin Preparation: Swell the resin-bound peptide (bearing a free N-terminal amine) in DMF for 20 minutes. Drain.

  • Activation: In a separate vial, dissolve Boc-THP-OH, PyAOP, and HOAt in a minimum volume of DMF. Add DIPEA and vortex for 2 minutes to pre-activate the amino acid.

  • Coupling: Transfer the activated mixture to the reaction vessel containing the resin.

  • Microwave Irradiation: Subject the vessel to microwave heating at 75°C for 20 minutes (ensure stirring or nitrogen bubbling is active).

  • Washing: Drain the reaction mixture and wash the resin thoroughly with DMF (5 × 1 min) and DCM (3 × 1 min).

  • Self-Validation (Quality Control): Do not rely on the Kaiser test. The Kaiser test frequently yields false negatives for hindered secondary-like amines. Instead, perform a micro-cleavage: transfer ~5 mg of resin to a microcentrifuge tube, treat with cleavage cocktail for 30 mins, precipitate in cold ether, and analyze the pellet via LC-MS to confirm the mass shift corresponding to Boc-THP-OH addition.

Protocol B: TFFH-Mediated Coupling Onto the Deprotected THP Residue

Once Boc-THP-OH is incorporated, the Boc group is removed (using 50% TFA in DCM for Boc-SPPS). The resulting tetrahydropyran amine is severely hindered. Standard reagents will fail to acylate this amine. We must use TFFH to generate the acyl fluoride of the subsequent amino acid [3].

Reagents:

  • Next Fmoc/Boc-Amino Acid (4.0 equivalents)

  • TFFH (4.0 equivalents)

  • DIPEA (8.0 equivalents)

  • Solvent: Anhydrous DMF

Step-by-Step Methodology:

  • In Situ Fluoride Generation: Dissolve the next amino acid and TFFH in DMF. Add DIPEA. Allow the mixture to stand at room temperature for 15 minutes. Mechanistic Note: This incubation is strictly required to allow complete conversion of the carboxylic acid to the acyl fluoride.

  • Coupling: Add the acyl fluoride solution to the resin bearing the deprotected THP amine.

  • Microwave Irradiation: Heat at 75°C for 30 minutes. The small atomic radius of the fluoride leaving group allows the hindered THP amine to successfully attack the carbonyl carbon.

  • Washing & Capping: Wash with DMF (5 × 1 min). Because this step is notoriously difficult, it is highly recommended to perform a capping step (Acetic anhydride/DIPEA in DMF for 10 mins) to truncate any unreacted THP amines and prevent deletion sequences in the final product.

References

  • CEM Corporation. "Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids." CEM Application Notes. Available at: [Link]

  • National Institutes of Health (NIH) / PMC. "Introduction to Peptide Synthesis: Coupling Reagents and Acid Fluorides." National Library of Medicine. Available at: [Link]

Application Notes and Protocols for Liquid-Phase Peptide Coupling with 3-{[(tert-butoxy)carbonyl]amino}oxane-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Expanding the Peptidomimetic Toolkit with Oxane-Based Amino Acids

The synthesis of peptides and peptidomimetics is a cornerstone of modern drug discovery and development. While the 20 proteinogenic amino acids provide a vast chemical space, the incorporation of non-canonical or unnatural amino acids offers a powerful strategy to enhance proteolytic stability, modulate conformation, and improve pharmacokinetic profiles. This guide provides a detailed protocol and scientific rationale for the liquid-phase coupling of 3-{[(tert-butoxy)carbonyl]amino}oxane-3-carboxylic acid, a unique cyclic ether-containing amino acid analogue.

The oxane moiety introduces a constrained, hydrophilic element into the peptide backbone, which can influence secondary structure and solubility. The tert-butyloxycarbonyl (Boc) protecting group on the α-amino function is a well-established, acid-labile protecting group, making this building block compatible with standard Boc-based peptide synthesis strategies.[1][2] This document is intended for researchers, scientists, and drug development professionals engaged in the chemical synthesis of novel peptide-based therapeutics.

Core Principles of Liquid-Phase Peptide Coupling

Liquid-phase peptide synthesis (LPPS), while often more labor-intensive than its solid-phase counterpart, offers significant advantages for the synthesis of short or chemically challenging peptides and is highly amenable to scale-up.[3][4] The fundamental reaction is the formation of an amide bond between the carboxylic acid of one amino acid and the amine of another.[5] This process is not spontaneous and requires the "activation" of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine.[6][7]

The choice of coupling reagent is critical to the success of the reaction, influencing yield, purity, and the preservation of stereochemical integrity.[8] Common classes of coupling reagents include:

  • Carbodiimides (e.g., DCC, EDC): These are cost-effective reagents that activate carboxylic acids to form a highly reactive O-acylisourea intermediate.[9][10] To suppress side reactions and minimize racemization, they are almost always used with additives like 1-hydroxybenzotriazole (HOBt).[11]

  • Uronium/Aminium Salts (e.g., HATU, HBTU): These reagents are highly efficient and lead to rapid coupling with a low risk of racemization, making them a popular choice for more complex syntheses.[9][11] They typically require the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA).[12]

  • Phosphonium Salts (e.g., PyBOP): Similar to uronium salts, these offer high coupling efficiency.[13] An advantage is the avoidance of potentially carcinogenic byproducts associated with older phosphonium reagents like BOP.[11]

This protocol will detail a robust and widely applicable method using a carbodiimide activator (DCC) in conjunction with an HOBt additive, a classic and reliable choice for straightforward solution-phase couplings.

Reagent Profile: 3-{[(tert-butoxy)carbonyl]amino}oxane-3-carboxylic acid

Before proceeding with the experimental protocol, it is essential to understand the properties of the key building block.

PropertyValueSource
CAS Number 1404692-29-0[14]
Molecular Formula C10H17NO5[15]
Appearance SolidN/A
Key Functional Groups Boc-protected amine, Carboxylic acid, Oxane ringN/A
Protection Strategy The α-amine is protected by a tert-butyloxycarbonyl (Boc) group, which is stable under the coupling conditions but readily cleaved by moderate to strong acids (e.g., trifluoroacetic acid, TFA).[16][17]N/A

Safety and Handling:

  • Causes skin irritation (H315).[14]

  • Causes serious eye irritation (H319).[14]

  • May cause respiratory irritation (H336).[14]

  • Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Experimental Protocol: Synthesis of a Model Dipeptide

This protocol describes the coupling of 3-{[(tert-butoxy)carbonyl]amino}oxane-3-carboxylic acid with a model C-terminal amino acid ester, Glycine methyl ester hydrochloride (H-Gly-OMe·HCl), to form Boc-(Oxn³)-Gly-OMe.

Workflow Overview

G cluster_prep Reagent Preparation cluster_reaction Coupling Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Dissolve Boc-amino acid and HOBt in DCM C Combine reagent solutions and cool to 0°C A->C B Prepare H-Gly-OMe from HCl salt with DIPEA in DCM B->C D Add DCC solution dropwise C->D E Stir overnight at room temperature D->E F Filter DCU byproduct E->F G Aqueous Washes: 1. 5% Citric Acid 2. 5% NaHCO₃ 3. Brine F->G H Dry organic layer (Na₂SO₄), filter, and concentrate G->H I Purify by Flash Chromatography H->I J Characterize product: HPLC, MS, NMR I->J

Caption: Workflow for the liquid-phase synthesis of a dipeptide.

Materials and Reagents
ReagentM.W.Amount (1 mmol scale)MolesEquivalents
3-{[(tert-butoxy)carbonyl]amino}oxane-3-carboxylic acid247.27247 mg1.0 mmol1.0
Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)125.55138 mg1.1 mmol1.1
N,N'-Dicyclohexylcarbodiimide (DCC)206.33227 mg1.1 mmol1.1
1-Hydroxybenzotriazole (HOBt)135.13149 mg1.1 mmol1.1
N,N-Diisopropylethylamine (DIPEA)129.24192 µL1.1 mmol1.1
Dichloromethane (DCM), anhydrous-~20 mL--
Ethyl Acetate (EtOAc) for chromatography-As needed--
Hexanes for chromatography-As needed--
5% w/v Citric Acid solution-~30 mL--
5% w/v Sodium Bicarbonate (NaHCO₃) solution-~30 mL--
Saturated Sodium Chloride (Brine) solution-~15 mL--
Anhydrous Sodium Sulfate (Na₂SO₄)-As needed--
Step-by-Step Procedure
  • Preparation of the Amine Component:

    • In a 50 mL round-bottom flask, suspend Glycine methyl ester hydrochloride (1.1 eq) in anhydrous DCM (5 mL).

    • Add DIPEA (1.1 eq) to the suspension and stir for 15-20 minutes at room temperature. The purpose of the base is to neutralize the hydrochloride salt, liberating the free amine required for the coupling reaction.[11] The suspension should become a clear solution.

  • Activation of the Carboxylic Acid:

    • In a separate 100 mL round-bottom flask, dissolve 3-{[(tert-butoxy)carbonyl]amino}oxane-3-carboxylic acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM (10 mL).

    • Cool this solution to 0°C in an ice bath. The HOBt additive is crucial for forming an active ester intermediate, which enhances coupling efficiency and significantly reduces the risk of racemization.[8][11]

    • In a small beaker, dissolve DCC (1.1 eq) in anhydrous DCM (5 mL).

  • Coupling Reaction:

    • To the cooled carboxylic acid/HOBt solution, add the free amine solution prepared in Step 1.

    • Add the DCC solution dropwise to the reaction mixture over 5-10 minutes while maintaining the temperature at 0°C. The slow addition helps to control the exothermic reaction and minimize side-product formation. The formation of a white precipitate, dicyclohexylurea (DCU), should be observed.[9]

    • After the addition is complete, remove the ice bath and allow the reaction to stir overnight at room temperature.

    • The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting carboxylic acid.

  • Workup and Isolation:

    • After the reaction is complete, cool the mixture in an ice bath for 30 minutes to maximize the precipitation of the DCU byproduct.

    • Filter the mixture through a sintered glass funnel or Celite pad to remove the DCU. Wash the filter cake with a small amount of cold DCM.

    • Transfer the filtrate to a separatory funnel.

    • Wash the organic layer sequentially with:

      • 5% citric acid solution (2 x 15 mL) to remove any unreacted amine and excess DIPEA.

      • 5% sodium bicarbonate solution (2 x 15 mL) to remove unreacted HOBt and the starting carboxylic acid.

      • Saturated brine (1 x 15 mL) to remove residual water.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude dipeptide.

  • Purification:

    • The crude product should be purified by flash column chromatography on silica gel.

    • A typical eluent system would be a gradient of ethyl acetate in hexanes (e.g., starting from 20% EtOAc/Hexanes and gradually increasing to 50-60%). The exact gradient should be determined by TLC analysis of the crude product.

    • Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to obtain the purified dipeptide as a solid or oil.

Characterization of the Final Product

The identity, purity, and structural integrity of the synthesized peptide must be confirmed using standard analytical techniques.[18][19][20]

TechniqueExpected Result for Boc-(Oxn³)-Gly-OMePurpose
RP-HPLC A single major peak with >95% purity.Assesses the purity of the final compound.[18]
Mass Spectrometry (MS) ESI-MS should show the [M+H]⁺, [M+Na]⁺, or other relevant adducts corresponding to the calculated molecular weight of the product (C₁₃H₂₂N₂O₆, M.W. = 318.32).Confirms the molecular weight of the synthesized peptide.
¹H NMR Characteristic peaks corresponding to the Boc group (~1.4 ppm, 9H), the oxane ring protons, the glycine α-protons, and the methyl ester (~3.7 ppm, 3H).Confirms the chemical structure and integrity of the molecule.

Troubleshooting and Key Considerations

  • Low Yield: Incomplete activation or coupling. Ensure all reagents are anhydrous, as water will hydrolyze the activated intermediate. For sterically hindered couplings, consider using a more potent coupling reagent like HATU.[9]

  • DCU Contamination: If DCU is not fully removed by filtration, it can co-elute with the product. Ensure the reaction mixture is thoroughly cooled before filtration. A second filtration after initial concentration may be necessary.

  • Racemization: While HOBt minimizes this risk, racemization can still occur, especially with sensitive amino acids.[11] Maintaining low temperatures during the DCC addition is critical. For syntheses where stereochemical purity is paramount, uronium or phosphonium-based reagents are recommended.[8]

  • Boc Deprotection: During acidic workup with citric acid, prolonged exposure can cause partial cleavage of the Boc group. Perform the washes efficiently and without delay.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the liquid-phase coupling of 3-{[(tert-butoxy)carbonyl]amino}oxane-3-carboxylic acid. By understanding the principles of carboxylic acid activation, the role of coupling additives, and proper workup procedures, researchers can confidently incorporate this and other novel amino acid analogues into their synthetic workflows. The successful synthesis and characterization of such peptidomimetics are crucial steps in the development of next-generation therapeutics with enhanced properties.

References

  • Vertex AI Search. Optimizing Peptide Coupling: Key Techniques. Accessed March 20, 2026.
  • Vertex AI Search. Commonly Used Coupling Reagents in Peptide Synthesis. Accessed March 20, 2026.
  • Benchchem.
  • Vertex AI Search.
  • Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Published June 4, 2024.
  • Vertex AI Search.
  • Luxembourg Bio Technologies. Industrial application of coupling reagents in peptides. Accessed March 20, 2026.
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
  • Benchchem. An In-depth Technical Guide to Boc Protection in Peptide Chemistry. Accessed March 20, 2026.
  • ResearchGate. Mechanisms for the activation of carboxylic acid in amide bond.... Accessed March 20, 2026.
  • AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). Accessed March 20, 2026.
  • Encyclopedia.pub. Direct Amidations of Carboxylic Acids with Amines. Published February 22, 2023.
  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Accessed March 20, 2026.
  • Agilent.
  • MDPI. Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Published February 7, 2023.
  • SpringerLink.
  • YouTube. HBTU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. Published January 19, 2021.
  • Waters Corporation. Synthetic Peptide Analysis | Purification, Characterization & Monitoring. Accessed March 20, 2026.
  • J&K Scientific LLC. BOC Protection and Deprotection. Published February 8, 2026.
  • Royal Society of Chemistry. One-pot and sustainable liquid-phase peptide extension for synthesis of C-terminal amidation peptides aided by small molecular tags - Organic Chemistry Frontiers. Accessed March 20, 2026.
  • NextSDS. 3-{[(tert-butoxy)carbonyl]amino}oxane-3-carboxylic acid. Accessed March 20, 2026.
  • PMC. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology. Accessed March 20, 2026.
  • ACS Publications. Efficient Introduction of Protected Guanidines in BOC Solid Phase Peptide Synthesis | Organic Letters. Published June 27, 2001.
  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Accessed March 20, 2026.
  • ACS Publications. Characterization of Synthetic Peptide Therapeutics Using Liquid Chromatography–Mass Spectrometry: Challenges, Solutions, Pitfalls, and Future Perspectives. Published June 10, 2021.
  • Benchchem. A Comparative Guide to Peptide Synthesis: Solid-Phase vs. Liquid-Phase Methodologies. Accessed March 20, 2026.
  • ChemPep. Boc Solid Phase Peptide Synthesis. Accessed March 20, 2026.
  • Sigma-Aldrich. 3-((tert-Butoxycarbonyl)amino)oxetane-3-carboxylic acid. Accessed March 20, 2026.
  • NextSDS. 3-{[(tert-butoxy)carbonyl]amino}oxolane-3-carboxylic acid. Accessed March 20, 2026.
  • Sigma-Aldrich. (3S)-3-amino-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid. Accessed March 20, 2026.
  • Vapourtec Ltd. Liquid phase peptide synthesis (LPPS) in flow. Published July 21, 2025.
  • PubChem. 3-(((Tert-butoxy)carbonyl)amino)butanoic acid. Accessed March 20, 2026.
  • Neuland Labs. What Is Liquid Phase Peptide Synthesis? Methods & Uses. Published July 30, 2025.
  • PubMed. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Accessed March 20, 2026.
  • SpringerLink. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. Accessed March 20, 2026.
  • Thieme. 9.2 Synthesis of Peptides Containing Proline Analogues. Accessed March 20, 2026.
  • Sapphire Bioscience. 3-{[(tert-Butoxy)carbonyl]amino}oxane-3-carboxylic acid. Accessed March 20, 2026.

Sources

Application Note: 3-{[(tert-butoxy)carbonyl]amino}oxane-3-carboxylic acid in Drug Discovery & Peptidomimetic Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-{[(tert-butoxy)carbonyl]amino}oxane-3-carboxylic acid (CAS 1404692-29-0) is a highly specialized, unnatural cyclic α,α -disubstituted amino acid[1]. Featuring a tetrahydropyran (oxane) ring with both the protected amino and carboxyl groups anchored to the C3 position, this building block is a powerful tool in modern drug discovery. It is primarily utilized to engineer peptidomimetics with enhanced metabolic stability, defined secondary structures, and optimized physicochemical properties[2].

Chemical Rationale & Causality in Drug Design

As drug development shifts toward complex biologics and constrained peptides, overcoming the inherent flaws of natural peptides—namely rapid proteolytic degradation and poor oral bioavailability—is critical. The integration of 3-{[(tert-butoxy)carbonyl]amino}oxane-3-carboxylic acid addresses these flaws through three distinct mechanisms:

  • Conformational Constraint (The Steric Lock): Natural amino acids possess high rotational freedom around their ϕ and ψ dihedral angles. By utilizing an α,α -disubstituted amino acid, the quaternary α -carbon introduces severe steric bulk that restricts backbone flexibility. This forces the peptide into defined secondary structures, such as 310​ -helices or β -turns, reducing the entropic penalty upon binding to a target receptor[3].

  • Proteolytic Shielding: The massive steric hindrance generated by the quaternary carbon and the spiro-like oxane ring physically blocks the active sites of proteases and peptidases. This prevents the enzymatic hydrolysis of adjacent amide bonds, drastically increasing the plasma half-life of the therapeutic candidate.

  • Physicochemical Modulation (LogP Optimization): While carbocyclic α,α -disubstituted amino acids (like 1-amino-cyclohexanecarboxylic acid) provide similar steric constraints, they are highly lipophilic. The oxane ring of this specific building block incorporates an ether oxygen, which acts as a hydrogen bond acceptor. This significantly lowers the lipophilicity of the residue, improving the aqueous solubility of the final drug candidate—a critical parameter for formulation and bioavailability[2].

Data Presentation: Structural & Synthetic Optimization

To understand the value of the oxane-based amino acid, it must be compared against standard alternatives and optimized for synthesis.

Table 1: Comparative Physicochemical Properties of Cyclic Amino Acid Scaffolds
PropertyCyclopentane-AACyclohexane-AAOxane-3-AA (Target)Causality / Impact on Drug Design
Ring Size 5-membered6-membered6-membered (Heterocyclic)6-membered rings favor stable chair conformations, rigidly locking ϕ / ψ angles.
Heteroatom NoneNoneOxygen (Position 1)Introduces a hydrogen bond acceptor; alters the dipole moment.
LogP (est.) HighVery HighModerate/LowThe ether oxygen reduces lipophilicity, preventing peptide aggregation and improving solubility.
Helical Induction ModerateHighHighForces the peptide backbone into a bioactive 310​ or α -helical conformation[3].
Table 2: Optimization of SPPS Coupling Conditions for Sterically Hindered Amino Acids

Note: Standard coupling fails due to the quaternary α -carbon. Highly reactive active esters are required[4],[5].

Coupling ReagentAdditiveTemperatureTimeYieldCausality of Outcome
HBTU / DIPEA None25°C2h<20%Standard uronium salts form poorly reactive esters; overcome by severe steric clash.
HATU / DIPEA None25°C12h65%Forms a highly reactive 7-aza-OBt ester, partially overcoming steric hindrance[5].
DIC / Oxyma None75°C (MW)15m>95%Microwave heating accelerates kinetics; Oxyma handles bulk without epimerization[4].

Experimental Protocols (Self-Validating Systems)

Because this building block is N -Boc protected , it is perfectly suited for the final N -terminal capping step in standard Fmoc-Solid Phase Peptide Synthesis (SPPS), or for use throughout standard Boc-SPPS.

Protocol 1: N-Terminal Incorporation via SPPS (Microwave-Assisted)

Causality: To overcome the activation energy barrier imposed by the quaternary carbon, we utilize Diisopropylcarbodiimide (DIC) and Oxyma Pure under microwave (MW) irradiation.

Step-by-Step Methodology:

  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin (0.1 mmol scale) in Dimethylformamide (DMF) for 20 minutes.

  • Reagent Activation: In a separate vial, dissolve 3-{[(tert-butoxy)carbonyl]amino}oxane-3-carboxylic acid (0.5 mmol, 5 eq) and Oxyma Pure (0.5 mmol, 5 eq) in 2 mL of DMF. Add DIC (0.5 mmol, 5 eq). Stir for 3 minutes to allow the formation of the active ester.

  • Coupling: Transfer the activated mixture to the resin. Irradiate in a microwave peptide synthesizer at 75°C for 15 minutes[4].

  • Washing: Wash the resin thoroughly with DMF (5 × 3 mL) and Dichloromethane (DCM) (5 × 3 mL).

  • Self-Validation Check (Kaiser Test): Perform a Kaiser (ninhydrin) test on a few resin beads.

    • Logic: A negative result (yellow/colorless) confirms complete coupling. A positive result (blue) indicates unreacted amines due to steric failure, dictating that steps 2-4 must be repeated (double coupling) before proceeding.

  • Cleavage: Treat the resin with a cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H 2​ O) for 2 hours. Note: This step simultaneously cleaves the peptide from the resin and removes the N-terminal Boc group.

Protocol 2: In Vitro Serum Stability Assay

Causality: To validate the biological rationale of using the constrained amino acid, we measure its resistance to native proteases compared to a natural peptide control.

Step-by-Step Methodology:

  • Preparation: Prepare a 1 mM stock solution of the purified oxane-modified peptide in DMSO.

  • Incubation: Dilute the peptide to 10 µM in 25% human serum (diluted with PBS, pH 7.4). Incubate at 37°C.

  • Sampling: At defined time points (0, 1, 2, 4, 8, 12, 24 hours), extract 50 µL aliquots.

  • Quenching: Immediately quench the enzymatic activity by adding 50 µL of ice-cold 15% Trichloroacetic acid (TCA) in acetonitrile.

  • Analysis: Centrifuge at 14,000 rpm for 10 minutes to pellet precipitated serum proteins. Analyze the supernatant via LC-MS to quantify the remaining intact peptide.

  • Self-Validation Check: Run a natural, highly susceptible peptide (e.g., native Substance P) in parallel.

    • Logic: If the natural peptide degrades rapidly (half-life < 1 hour), the enzymatic activity of the serum batch is validated. If the oxane-peptide shows a half-life > 12 hours, the steric shielding hypothesis is confirmed.

Mandatory Visualizations

G Start Target Peptide/Lead Identification Assess Assess Limitations: - Rapid Proteolysis - Poor Solubility - Low Target Affinity Start->Assess Design Incorporate 3-(Boc-amino)oxane-3-carboxylic acid (Conformational Constraint) Assess->Design Rational Substitution Prop1 Steric Shielding (Protease Resistance) Design->Prop1 Prop2 Oxane Ring Oxygen (Increased Hydrophilicity) Design->Prop2 Prop3 Quaternary alpha-Carbon (Helical/Turn Induction) Design->Prop3 Opt Lead Optimization & In Vitro Validation Prop1->Opt Prop2->Opt Prop3->Opt

Rational design workflow for integrating oxane-based amino acids into peptidomimetics.

SPPS Resin Peptide-Resin (Free N-terminus) Activation Activation of Hindered AA (Boc-Oxane-OH + DIC/Oxyma) Resin->Activation Coupling Extended Coupling (75°C MW or 24h RT) Activation->Coupling Highly Reactive Ester Formation Cleavage Global Cleavage (TFA Scavenger Cocktail) Coupling->Cleavage Yield Constrained Peptidomimetic

SPPS chemical workflow optimized for sterically hindered quaternary amino acids.

References

  • PubChemLite - 1404692-29-0 (C11H19NO5) . Université du Luxembourg. Available at:[Link][1]

  • Recent progress of sugar amino acids: Synthetic strategies and applications as glycomimetics and peptidomimetics . Bioorganic Chemistry / RHHZ. Available at:[Link][2]

  • Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids . ResearchGate. Available at:[Link][3]

  • PyOxP and PyOxB: The Oxyma-based novel family of phosphonium salts . ResearchGate. Available at:[Link][4]

  • Hydrocarbon-Stapled Peptide Based-Nanoparticles for siRNA Delivery . MDPI. Available at:[Link][5]

Sources

Application Note: Utilizing 3-{[(tert-butoxy)carbonyl]amino}oxane-3-carboxylic acid as a Conformational Constraint in Peptide Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition of a peptide from a flexible biological molecule to a viable therapeutic drug requires rigorous optimization of its pharmacokinetic (PK) and pharmacodynamic (PD) properties. 3-{[(tert-butoxy)carbonyl]amino}oxane-3-carboxylic acid (commonly referred to as Boc-Thp-OH or Boc-3-aminooxane-3-carboxylic acid) has emerged as a highly specialized building block in peptidomimetic design[1]. As a Cα,α-disubstituted cyclic amino acid, it acts as a powerful conformational constraint. This application note details the structural rationale, physicochemical benefits, and validated synthesis protocols for incorporating this non-natural amino acid into therapeutic peptides, particularly for stabilizing α -helical motifs in protein-protein interaction (PPI) inhibitors[2][3].

Introduction: The Rationale for Oxane-Based Conformational Constraints

Natural linear peptides suffer from high entropic penalties upon target binding and are highly susceptible to proteolytic cleavage. To overcome this, medicinal chemists employ Cα,α-disubstituted amino acids—such as α-aminoisobutyric acid (Aib) or 1-aminocyclohexanecarboxylic acid (Ac6c)—to restrict the Ramachandran dihedral angles ( ϕ and ψ ) of the peptide backbone. This steric restriction pre-organizes the peptide into stable secondary structures, typically 310​ -helices or α -helices[3].

The Causality of the Oxane Ring: While carbocyclic constraints like Ac6c are excellent helix inducers, their extreme hydrophobicity often leads to poor aqueous solubility and non-specific protein binding (high logP ). By replacing the cyclohexane ring with a tetrahydropyran (oxane) ring , the Thp residue introduces a heteroatom (oxygen) into the constraint. This subtle modification yields profound effects:

  • Maintained Rigidity: The steric bulk of the six-membered ring continues to restrict backbone flexibility, locking the ϕ/ψ angles near ±50∘,±50∘ .

  • Modulated Lipophilicity: The ring oxygen lowers the overall lipophilicity ( logD ) of the peptide, improving aqueous solubility and lipophilic efficiency (LipE)[4].

  • Hydrogen Bonding: The oxygen atom serves as a localized hydrogen-bond acceptor, potentially interacting with solvent molecules or target protein residues.

Physicochemical & Structural Profiling

To guide rational drug design, the quantitative and qualitative properties of common Cα,α-disubstituted constraints are summarized below. The oxane derivative represents a "sweet spot" between structural rigidity and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Conformational ConstraintSide Chain StructureHelical PropensityRelative Lipophilicity ( ΔlogP )H-Bond Acceptor
Aib (α-aminoisobutyric acid)DimethylHighLowNo
Ac6c (1-aminocyclohexanecarboxylic acid)CyclohexaneVery HighHighNo
Thp (3-aminooxane-3-carboxylic acid)Tetrahydropyran (Oxane)Very HighModerateYes (Ring Oxygen)

Mechanistic Insights: Conformational Control Pathway

The incorporation of Boc-Thp-OH initiates a cascade of thermodynamic and structural benefits. By forcing the peptide into a pre-organized helical state, the entropic cost of binding is minimized. Simultaneously, the steric bulk physically shields adjacent amide bonds from the active sites of endopeptidases.

Conformational_Logic A Boc-Thp-OH Incorporation B Cα,α-Disubstitution Steric Clash A->B G Oxane Oxygen (H-bond Acceptor) A->G C Restricted Dihedral Angles (φ, ψ) B->C Limits backbone flexibility D Helix Induction (3_10 or α-helix) C->D Favors helical conformations E Proteolytic Resistance D->E Shields cleavage sites F Enhanced Target Affinity (PPIs) D->F Pre-organizes binding motif H Improved Aqueous Solubility (Lower LogP) G->H Modulates ADME H->F

Caption: Logic pathway: Conformational and physicochemical effects of Thp incorporation.

Experimental Protocols: Synthesis & Validation

The Challenge of Steric Hindrance

Because Thp is a Cα,α-disubstituted amino acid, the α -carbon is highly sterically hindered. Standard peptide coupling reagents (e.g., DIC/HOBt at room temperature) will fail, resulting in incomplete couplings and truncated sequences. The protocol below utilizes high-energy activation (HATU) and thermal energy to overcome this kinetic barrier.

SPPS_Workflow N1 1. Resin Preparation (Swell peptidyl-resin in DMF) N2 2. Activation of Boc-Thp-OH (HATU/DIPEA, 3 min) N1->N2 Fmoc removal (if applicable) N3 3. High-Energy Coupling (60°C, 2-4 hours) N2->N3 Transfer active ester N4 4. Validation (Kaiser Test: Yellow = Pass) N3->N4 Wash with DMF N3_alert Critical Step: Overcome Steric Hindrance of Cα,α-disubstitution N3->N3_alert N5 5. Cleavage & Deprotection (95% TFA, 2 hours) N4->N5 Proceed to final cleavage

Caption: Optimized SPPS workflow for coupling sterically hindered Cα,α-disubstituted amino acids.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Coupling

Note: As this building block is Boc-protected, it is ideally suited as the N-terminal capping residue in Fmoc-SPPS, or for use throughout standard Boc-SPPS.

  • Resin Preparation: Swell the peptidyl-resin (0.1 mmol scale, e.g., Rink Amide) in N,N-dimethylformamide (DMF) for 30 minutes. If extending an Fmoc-chain, remove the N-terminal Fmoc group using 20% piperidine in DMF (2 × 5 min). Wash thoroughly with DMF (5 × 1 min).

  • Activation: In a separate vial, dissolve Boc-Thp-OH (0.4 mmol, 4 eq) and HATU (0.38 mmol, 3.8 eq) in minimal DMF (approx. 2 mL). Add N,N-diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq). Stir for exactly 3 minutes.

    • Causality: HATU generates a highly reactive 7-aza-benzotriazole active ester. A slight substoichiometry of HATU prevents capping of the resin by unreacted uronium species.

  • Coupling: Transfer the activated solution to the resin. Heat the reaction vessel to 60°C (using a microwave peptide synthesizer or heating block) and agitate for 2 to 4 hours.

    • Causality: Thermal energy is mandatory to overcome the steric repulsion between the growing peptide chain and the bulky oxane ring.

  • Self-Validation (Kaiser Test): Remove a few resin beads, wash with ethanol, and perform a ninhydrin (Kaiser) test. A yellow color indicates complete coupling. A blue color indicates unreacted amines, necessitating a second coupling cycle with fresh reagents.

Protocol 2: Global Deprotection and Cleavage
  • Preparation: Wash the resin with Dichloromethane (DCM) (5 × 1 min) and dry under vacuum.

  • Cleavage Cocktail: Prepare a solution of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v).

  • Reaction: Add the cocktail to the resin and agitate at room temperature for 2 hours.

    • Causality: The Boc group on the Thp residue is highly acid-labile. 95% TFA quantitatively removes the Boc group while simultaneously cleaving the peptide from the resin.

  • Isolation: Filter the cleavage solution into cold diethyl ether to precipitate the crude peptide. Centrifuge at 4000 rpm for 5 minutes, decant the supernatant, and wash the pellet twice with cold ether.

Protocol 3: Structural Validation via Circular Dichroism (CD)

To verify that the Thp residue has successfully induced the desired conformational constraint:

  • Dissolve the purified peptide in 10 mM phosphate buffer (pH 7.4) at a concentration of 50 µM. If the peptide is highly hydrophobic, 20-50% trifluoroethanol (TFE) in water may be used as a structure-promoting solvent.

  • Record the CD spectrum from 190 nm to 260 nm at 25°C using a 1 mm pathlength quartz cuvette.

  • Data Interpretation: An α -helical conformation is validated by the presence of two distinct minima at 208 nm ( π→π∗ transition) and 222 nm ( n→π∗ transition), alongside a strong positive maximum at ~192 nm.

Application Case Studies: Stabilizing PPI Inhibitors

The strategic placement of 3-aminotetrahydropyran-3-carboxylic acid is highly prevalent in the development of next-generation oncology therapeutics.

  • Targeting Intracellular Ras: In the design of Ras-binding peptides, maintaining a rigid helical structure is critical because the interacting residues must align on the same face of the helix (e.g., positions i,i+4,i+7 ). Patents demonstrate that incorporating oxane-based amino acids prevents the helix from unwinding, thereby drastically improving binding affinity to the challenging Ras target[2].

  • DLL3-Targeting Constructs: Delta-like canonical Notch ligand 3 (DLL3) is an emerging target in neuroendocrine tumors. Recent developments in DLL3-targeting peptides utilize 3-aminotetrahydropyran-3-carboxylic acid to lock the peptide into a bioactive conformation, preventing proteolytic degradation in the tumor microenvironment while maintaining a favorable pharmacokinetic profile due to the oxane oxygen[3].

References

  • Chemical Substance Information for 3-{[(tert-butoxy)carbonyl]amino}oxane-3-carboxylic acid. NextSDS.[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFEamo8zDRIq3J-205Pz494heBBJq8ONFPRrDTTnEJIfHT_qA4U0186d6NlbOu7O_8Adjl5ICBpJGPQb53kh_C_Kwlbw3h_1iWPGFnV3tDDDPiegFMeSbooJvvzi1PSyfyBicamryWs_10uAwaRZtoFZPxSmR90fPTFisCH5yXaizy89G2VxpRfLan_Q0mzkpGJrjvOL9aVTpH2Vg==]
  • Ras binding peptides and methods of use. US Patent 20190119358A1.[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHfU3pqZiCVjNkEBfpt-2Kzo6q7Qx_sEkV9nnjS5uokw5QMEFYgq72CFDRmd3CdZG57CtOw_RFcSzr9JXunPMzo-w_i4pVrM7exQWk_PRaVeoFyZCp2_4i4YoKwlDNKluiilZcayqEazG0jTH5djlw=]
  • Dll3 targeting peptides and constructs thereof. US Patent 20250049970A1.[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGcTWXkWz_S_Of_NawXyzr1mxtzjw24YGzMR5Bsqb9TveWIy90KWXSogqesh0MOvWpkA-eIw6OVw9mqZjzUtrRsD5KM8XPRpgyPdjqG836uoAGmAqyf0tHsrTgt5UdCU16b5KJEzQk8-m-cHz2hbYM=]
  • Identification of NVP-TNKS656: The Use of Structure–Efficiency Relationships To Generate a Highly Potent, Selective, and Orally Active Tankyrase Inhibitor. Journal of Medicinal Chemistry - ACS Publications.[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGezHO7ryZyHSICWBrjoj3UAXOedgWBALDQaxs62ZCR6Y14rMOohbaXSVKS6gOF1eYgrdPUq3vGmJ15bg_XHr1RmM8VPSxwHAnGOSm82DffwXnQdqxd5ARM8AAfws75GyWmz0sZfg==]

Sources

Application Notes and Protocols for the Catalytic Esterification of 3-{[(tert-butoxy)carbonyl]amino}oxane-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Oxane-Containing Amino Acid Esters in Medicinal Chemistry

The oxetane ring, a four-membered cyclic ether, has garnered significant attention in modern drug discovery. Its incorporation into molecular scaffolds can lead to improvements in key physicochemical properties such as solubility, metabolic stability, and lipophilicity.[1] When combined with the structural rigidity of a quaternary α-amino acid, the resulting 3-aminooxane-3-carboxylic acid framework becomes a valuable building block for novel therapeutics.[2] The tert-butyloxycarbonyl (Boc) protecting group is commonly employed for the amino functionality during synthetic manipulations due to its stability under a wide range of conditions and its facile removal under acidic conditions.[3][4]

The esterification of 3-{[(tert-butoxy)carbonyl]amino}oxane-3-carboxylic acid is a critical step in the synthesis of more complex drug candidates. These esters serve as versatile intermediates for peptide couplings and other modifications of the carboxylic acid moiety. This document provides a detailed guide to the catalytic esterification of this sterically hindered, Boc-protected amino acid, focusing on the highly effective Steglich esterification method.

Reaction Overview

The esterification of the sterically hindered tertiary carboxylic acid of 3-{[(tert-butoxy)carbonyl]amino}oxane-3-carboxylic acid with an alcohol (e.g., methanol) is efficiently achieved using a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP). This method, known as the Steglich esterification, is particularly well-suited for acid-sensitive substrates due to its mild, room-temperature conditions.[5][6]

Overall Reaction:

Sources

Application Notes and Protocols for the Incorporation of 3-{[(tert-butoxy)carbonyl]amino}oxane-3-carboxylic Acid into Macrocyclic Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Oxetane Moiety as a Privileged Scaffold in Macrocycle Drug Discovery

Macrocyclic compounds have emerged as a compelling class of therapeutics, bridging the gap between small molecules and biologics. Their constrained yet flexible structures offer unique advantages in targeting challenging protein-protein interactions.[1][2] Within this domain, the incorporation of novel, non-natural amino acids is a key strategy for modulating the physicochemical and pharmacological properties of these macrocycles. One such building block of significant interest is 3-{[(tert-butoxy)carbonyl]amino}oxane-3-carboxylic acid (Boc-Oxa-OH).

The oxetane ring, a four-membered cyclic ether, is increasingly recognized for its favorable characteristics in medicinal chemistry.[3][4][5][6][7][8][9] It can act as a bioisosteric replacement for carbonyl groups, enhancing metabolic stability and aqueous solubility.[4][5][8][10][11] Furthermore, the rigid, three-dimensional nature of the oxetane scaffold can pre-organize the peptide backbone, inducing turns that facilitate efficient macrocyclization, a notoriously challenging step in the synthesis of medium-sized rings.[1][12][13] This guide provides detailed protocols and expert insights for the successful incorporation of Boc-Oxa-OH into macrocyclic scaffolds, leveraging its unique properties to accelerate drug discovery efforts.

Physicochemical Properties and Handling of Boc-Oxa-OH

3-{[(tert-butoxy)carbonyl]amino}oxane-3-carboxylic acid is a white to off-white solid with a molecular weight of 245.27 g/mol . It is soluble in common organic solvents used in peptide synthesis, such as dimethylformamide (DMF) and dichloromethane (DCM). As a sterically hindered α,α-disubstituted amino acid, its handling and reactivity require special consideration in solid-phase peptide synthesis (SPPS).

PropertyValue
Molecular Formula C11H19NO5
Molecular Weight 245.27 g/mol
Appearance White to off-white solid
Solubility Soluble in DMF, DCM, NMP
Storage Store at 2-8 °C

Strategic Incorporation of Boc-Oxa-OH via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of Boc-Oxa-OH into a peptide sequence is most efficiently achieved using Boc-chemistry-based SPPS. Due to the steric hindrance around the α-carbon, optimized coupling conditions are crucial to ensure high yields and prevent deletion sequences.

Experimental Workflow for SPPS

SPPS_Workflow Resin Resin Swelling Boc_Deprotection Boc Deprotection Resin->Boc_Deprotection 1. Swell resin in DCM Neutralization Neutralization Boc_Deprotection->Neutralization 2. 50% TFA in DCM Coupling Amino Acid Coupling Neutralization->Coupling 3. 5% DIEA in DCM Washing Washing Coupling->Washing 4. Activated Amino Acid Repeat Repeat for next cycle Washing->Repeat 5. DCM and DMF washes Repeat->Boc_Deprotection Macrocyclization_Strategies cluster_0 On-Resin Cyclization cluster_1 Solution-Phase Cyclization OnResin_Deprotect N-terminal Deprotection OnResin_Cyclize Intramolecular Cyclization OnResin_Deprotect->OnResin_Cyclize OnResin_Cleave Cleavage from Resin OnResin_Cyclize->OnResin_Cleave Macrocycle Purified Macrocycle OnResin_Cleave->Macrocycle Sol_Cleave Cleavage and Full Deprotection Sol_Purify Purification of Linear Peptide Sol_Cleave->Sol_Purify Sol_Cyclize High-Dilution Cyclization Sol_Purify->Sol_Cyclize Sol_Cyclize->Macrocycle Linear_Peptide Linear Peptide on Resin Linear_Peptide->OnResin_Deprotect Linear_Peptide->Sol_Cleave

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Activation & Coupling of 3-{[(tert-butoxy)carbonyl]amino}oxane-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Scientist Bulletin: The "Racemization" Misconception As a Senior Application Scientist, I frequently receive support tickets regarding the "racemization" of 3-{[(tert-butoxy)carbonyl]amino}oxane-3-carboxylic acid (Boc-protected 3-amino-tetrahydropyran-3-carboxylic acid) during peptide coupling or esterification.

Before adjusting your coupling conditions to prevent racemization, we must address a fundamental chemical reality: This molecule cannot racemize via standard base-catalyzed activation pathways.

Because the α -carbon (C3 of the oxane ring) is bonded to the amino group, the carboxyl group, and two ring carbons, it is a quaternary stereocenter . It possesses zero α -protons. Standard racemization during carboxylic acid activation occurs via the formation of an oxazolone intermediate, followed by base-catalyzed deprotonation to form a planar enolate [1]. Without an α -proton, enolization is impossible. If you are observing multiple peaks or low yields, you are battling steric hindrance , not racemization.

Frequently Asked Questions (FAQs)

Q: If racemization is chemically impossible, why am I observing two distinct peaks in my LC-MS after coupling? A: When working with severely hindered α,α -disubstituted amino acids, the aminolysis step (the attack of your amine on the activated ester) is extremely slow due to the gem-dialkyl effect of the oxane ring. This sluggishness allows competing side reactions to dominate. The "second peak" you are observing is almost certainly one of the following:

  • N-Acylurea Byproduct: If you are using carbodiimides (DIC or EDC), the highly reactive O-acylisourea intermediate will undergo a spontaneous O→N shift to form a stable, unreactive N-acylurea [2]. This byproduct often co-elutes near your product.

  • Stable Oxazolone: While it cannot racemize, the intermediate oxazolone can still form. Due to the extreme steric bulk shielding the carbonyl, this oxazolone can be unusually stable and persist in the reaction mixture, appearing as a distinct mass on your LC-MS.

  • Chiral Impurity: Ensure your starting Boc-amino-oxane-3-carboxylic acid was enantiomerically pure. Any diastereomers present are artifacts of the upstream synthesis, not the activation step [3].

Q: How do I overcome the severe steric hindrance to improve my coupling yield? A: You must abandon standard reagents like EDC/HOBt. The tetrahydropyran ring creates a massive steric shield around the activated carbonyl. You need highly reactive, specialized coupling agents. Uronium/aminium salts like HATU or COMU are preferred. For the most refractory couplings, converting the carboxylic acid directly to an Acid Fluoride using TFFH or DAST bypasses the bulky activated ester intermediates entirely, allowing the nucleophile to attack a much smaller electrophilic center.

Q: Does my choice of base matter if I don't need to worry about base-catalyzed racemization? A: Absolutely. While you aren't fighting α -proton abstraction, the base dictates the efficiency of the activation and the stability of the active ester. Strong, unhindered bases can cause premature cleavage of the Boc group or promote uronium capping of your target amine. We recommend using the weaker, sterically hindered base sym-collidine (2,4,6-trimethylpyridine) instead of DIPEA when using HATU for hindered substrates.

Mechanistic Visualization

Mechanism A Boc-NH-Oxane-COOH (Quaternary α-Carbon) B Activated Ester (e.g., OAt / OBt) A->B HATU / Base C Oxazolone Intermediate (Sterically Hindered) B->C Intramolecular Cyclization E Desired Amide Bond (Slow Aminolysis) B->E Amine Addition D Enolization / Racemization [BLOCKED: No α-Proton] C->D Base Addition C->E Slow Ring Opening

Fig 1: Activation pathway of 3-Boc-amino-oxane-3-carboxylic acid demonstrating blocked racemization.

Quantitative Comparison of Activation Strategies

To select the correct self-validating system for your workflow, compare the kinetic behaviors of various coupling reagents specifically mapped to α,α -disubstituted amino acids [4].

Coupling ReagentActivation EfficiencyAminolysis Rate (Relative)N-Acylurea Formation RiskRecommended Base
EDC / HOBt ModerateVery SlowHigh DIPEA
HATU Very HighModerateLowsym-Collidine
COMU Very HighModerateLowDIPEA
TFFH (Acid Fluoride) HighFast None DIPEA
CIP / HOAt HighFastNoneNMM

Experimental Protocols

Protocol 1: HATU/HOAt-Mediated Coupling for Hindered Systems

Use this as your first-line approach. The addition of sym-collidine prevents basic degradation while maintaining high activation efficiency.

  • Preparation: Dissolve 3-{[(tert-butoxy)carbonyl]amino}oxane-3-carboxylic acid (1.5 eq) and your target amine nucleophile (1.0 eq) in anhydrous DMF (concentration ~0.1 M).

  • Base Addition: Add sym-collidine (3.0 eq) to the solution and stir briefly at room temperature.

  • Activation: Cool the mixture to 0 °C in an ice bath. Add HATU (1.45 eq) dissolved in a minimal amount of DMF. Causality note: Keeping HATU slightly sub-stoichiometric to the acid prevents uronium capping of your amine.

  • Coupling: Allow the reaction to stir at 0 °C for 10 minutes, then warm to room temperature. Due to the oxane ring's steric bulk, heating the reaction to 40 °C for 4–12 hours may be required to drive aminolysis to completion.

  • Self-Validation (LC-MS): Sample the reaction at 2 hours. You should observe the mass of the activated HOAt ester ( [M+116] ). If the active ester is present but product formation is stalled, the issue is purely the steric hindrance of the nucleophile, and temperature must be increased.

Protocol 2: In Situ Acid Fluoride Generation (TFFH)

If Protocol 1 fails, the steric bulk is too severe for an OBt/OAt ester. Acid fluorides are much smaller and highly reactive toward amines, yet stable to water.

  • Preparation: Dissolve the oxane amino acid (1.2 eq) in anhydrous DCM.

  • Base Addition: Add DIPEA (2.5 eq).

  • Activation: Add TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) (1.2 eq). Stir for 15 minutes at room temperature. This quantitatively generates the acid fluoride in situ.

  • Coupling: Add the target amine (1.0 eq). Stir at room temperature for 12–24 hours.

  • Workup: Wash the organic layer with 5% aqueous NaHCO3​ , followed by 1M HCl . Dry over MgSO4​ and concentrate under reduced pressure.

Workflow S1 1. Assess Steric Bulk (Quaternary Center Confirmed) S2 2. Select Highly Reactive Reagent (HATU, COMU, or TFFH) S1->S2 S3 3. Pre-activation (1-3 mins) Avoid prolonged times S2->S3 S4 4. Add Amine & Base (Elevate to 40°C if stalled) S3->S4 S5 5. LC-MS Validation (Monitor Active Ester Consumption) S4->S5

Fig 2: Optimized coupling workflow for sterically hindered quaternary amino acids.

References

  • Minimizing racemization of Boc-D-HomoSec(pMeBzl)
  • Overview of Peptide Coupling Reagents ChemPep
  • Biocatalytic Asymmetric Synthesis of Heterocyclic Alpha, Alpha-Disubstituted Amino Acids UC Santa Barbara Office of Technology & Industry Alliances
  • Asymmetric Synthesis of α,α-Disubstituted α-Amino Acids Using (S,S)

resolving co-elution issues in HPLC purification of 3-{[(tert-butoxy)carbonyl]amino}oxane-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As Application Scientists, we frequently encounter challenges when purifying unnatural amino acids. The molecule 3-{[(tert-butoxy)carbonyl]amino}oxane-3-carboxylic acid (also known as N-Boc-3-amino-tetrahydropyran-3-carboxylic acid) presents a unique triad of chromatographic challenges:

  • An ionizable carboxylic acid group.

  • A bulky, hydrophobic, and acid-labile N-Boc protecting group.

  • A polar tetrahydropyran (oxane) ring.

This guide provides field-proven, mechanistically grounded solutions to resolve co-elution issues, ensuring high-purity isolation of your target compound.

Diagnostic Workflow

Before altering your method, use the following logic tree to identify the root cause of the co-elution.

G Start Co-elution Observed PeakShape Analyze Peak Shape Start->PeakShape Tailing Severe Tailing PeakShape->Tailing Symmetrical Symmetrical Peaks PeakShape->Symmetrical pHAdjust Buffer pH < 2.5 Tailing->pHAdjust MassCheck Check MS Data Symmetrical->MassCheck DesBoc Mass = [M-100] MassCheck->DesBoc IsoMass Mass = [M] MassCheck->IsoMass SourceFrag Verify In-Source Fragmentation DesBoc->SourceFrag ChiralCol Use Chiral Column IsoMass->ChiralCol

Diagnostic workflow for resolving HPLC co-elution of 3-Boc-amino-oxane-3-carboxylic acid.

Frequently Asked Questions & Troubleshooting

Q1: My main peak tails severely and co-elutes with closely related impurities. How do I fix the peak shape? Causality: The carboxylic acid moiety on the oxane ring has a pKa of approximately 3.5–4.5. If your mobile phase pH is in the intermediate range (pH 4–8), the molecule exists in a state of partial ionization[1]. This creates a dual-retention mechanism on the reversed-phase stationary phase (interacting as both a neutral molecule and an anion), leading to severe peak tailing and subsequent co-elution with closely eluting impurities. Solution: You must suppress the ionization of the carboxylic acid. The pH of the mobile phase must be adjusted to at least 1.5 pH units below the pKa of the analyte to ensure it is fully protonated and unionized[2]. Using 0.1% Formic Acid (pH ~2.7) or 0.05% Trifluoroacetic Acid (TFA) (pH ~2.0) in both the aqueous and organic mobile phases will minimize silanol interactions and sharpen the peak[1][3].

Q2: I am detecting a co-eluting mass corresponding to [M-100] (loss of the Boc group). Is my method degrading the sample? Causality: The N-Boc group is acid-labile and can be cleaved under strongly acidic conditions[4]. However, in standard HPLC runs using 0.1% TFA, the exposure time is usually too short for significant on-column degradation. More commonly, the [M-100] signal is an artifact of in-source fragmentation within the mass spectrometer's electrospray ionization (ESI) source, where thermal and electrical energy strips the Boc group. Solution (Self-Validating System): Do not immediately change your gradient. First, validate the origin of the[M-100] mass using the logic tree below.

MS_Logic Extract Extract Ion Chromatograms (EIC) Compare Compare Retention Times (RT) Target vs. [M-100] Extract->Compare SameRT Exact Same RT Compare->SameRT DiffRT Different RT Compare->DiffRT Artifact In-Source Fragmentation (Artifact) SameRT->Artifact RealImp Des-Boc Impurity (Real Co-elution) DiffRT->RealImp

Logic tree for differentiating in-source Boc cleavage from true des-Boc impurity co-elution.

If the Extracted Ion Chromatogram (EIC) for [M-100] perfectly overlaps with the intact mass [M+H]+, it is an MS artifact. If the[M-100] peak has a slightly different retention time (eluting earlier due to the loss of the hydrophobic tert-butyl group), it is a true des-Boc impurity, specifically 3-aminooxane-3-carboxylic acid[5][6]. To resolve a true des-Boc impurity, initiate your gradient at a lower organic percentage (e.g., 2% B) to retain the highly polar des-Boc species.

Q3: I have optimized the pH and gradient, but I still see a split peak or a shoulder with the exact same mass. What is happening? Causality: 3-{[(tert-butoxy)carbonyl]amino}oxane-3-carboxylic acid possesses a chiral center at the C3 position of the oxane ring. If your starting material was synthesized as a racemate, you are likely observing the partial separation of the (3R) and (3S) enantiomers on an achiral column. Achiral C18 columns can occasionally exhibit slight diastereomeric selectivity if secondary interactions occur, leading to peak splitting. Solution: Switch to a dedicated Chiral Stationary Phase (CSP). Immobilized amylose or cellulose derivatives (e.g., Chiralpak IA or IC) operating in polar organic mode (e.g., 100% Methanol with 0.1% Formic Acid) are highly effective for resolving N-Boc protected amino acids.

Quantitative Data Summary: Parameter Optimization

ParameterSub-optimal ConditionOptimized ConditionMechanistic Rationale
Mobile Phase pH pH 4.5 – 7.0 (Ammonium Acetate)pH 2.0 – 2.5 (0.1% Formic Acid / TFA)Ensures full protonation of the carboxylic acid (pKa ~3.5-4.5) to prevent peak tailing[1][2].
Gradient Start 10% – 20% Organic2% – 5% OrganicThe des-Boc impurity (3-aminooxane-3-carboxylic acid) is highly polar. A low organic start ensures it is retained and separated from the main peak[5][6].
Column Temperature 20 °C (Ambient)40 °CReduces mobile phase viscosity, improves mass transfer, and sharpens peaks, aiding in the resolution of closely eluting structural isomers.
Stationary Phase Standard C18 (Endcapped)Polar-Embedded C18 or ChiralpakPolar-embedded columns prevent phase collapse at 2% organic. Chiral columns resolve (3R)/(3S) enantiomeric co-elution.

Experimental Protocols

Protocol 1: Self-Validating pH-Optimized RP-HPLC Method

Objective: Achieve baseline resolution of 3-Boc-amino-oxane-3-carboxylic acid from its des-Boc derivative and synthetic precursors.

  • Mobile Phase Preparation:

    • Buffer A: 1000 mL of LC-MS grade Water + 1.0 mL Formic Acid (0.1% v/v).

    • Buffer B: 1000 mL of LC-MS grade Acetonitrile + 1.0 mL Formic Acid (0.1% v/v).

    • Note: Ensure the pH of Buffer A is ~2.7. Do not use TFA if downstream lyophilization is prolonged, to avoid Boc-deprotection[4].

  • Column Selection: Install a Polar-Embedded C18 column (e.g., Waters SymmetryShield or Phenomenex Synergi Hydro-RP), 150 x 4.6 mm, 3 µm.

  • System Equilibration: Set column oven to 40 °C. Equilibrate the column at 2% Buffer B for 10 column volumes.

  • Gradient Profile:

    • 0.0 - 2.0 min: 2% B (Isocratic hold to elute polar 3-aminooxane-3-carboxylic acid)

    • 2.0 - 12.0 min: 2% to 60% B (Linear ramp for target elution)

    • 12.0 - 14.0 min: 60% to 95% B (Column wash)

  • Validation: Inject a spiked sample containing both the target and the des-Boc standard. Verify that the resolution ( Rs​ ) between the two peaks is > 2.0.

Protocol 2: ESI-MS Source Optimization to Prevent Boc Cleavage

Objective: Eliminate in-source fragmentation to accurately identify true co-eluting impurities.

  • Capillary Voltage: Lower the capillary voltage from standard peptide settings (e.g., 3.5 kV) to 2.5 kV.

  • Desolvation Temperature: Reduce the desolvation gas temperature from 450 °C to 300 °C. The bulky tert-butyl group is thermally labile; excessive heat drives the elimination of isobutylene and CO2.

  • Cone Voltage / Fragmentor: Reduce the cone voltage to 15–20 V. High cone voltages accelerate ions too aggressively in the intermediate pressure region, causing collision-induced dissociation (CID) before the mass analyzer.

  • Data Analysis: Overlay the EIC of m/z 246.1[M+H]+ and m/z 146.1 [M-Boc+H]+. If the peaks no longer co-elute or the 146.1 signal disappears entirely, you have successfully validated that the previous signal was an MS artifact, not a chromatographic co-elution.

Sources

Technical Support Center: Crystallization of 3-{[(tert-butoxy)carbonyl]amino}oxane-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth technical support for researchers encountering challenges with the crystallization of 3-{[(tert-butoxy)carbonyl]amino}oxane-3-carboxylic acid. The principles and troubleshooting steps outlined here are also broadly applicable to other Boc-protected amino acids and small-molecule carboxylic acids.

Troubleshooting Guide: Common Crystallization Issues

This section addresses specific problems researchers may face during the crystallization process. Each issue is presented in a question-and-answer format, providing not just a solution, but the scientific reasoning behind it.

Q1: My compound either dissolves completely in every solvent I try, or it doesn't dissolve at all. How do I find a suitable solvent system?

A1: This is a classic solvent screening challenge. The ideal crystallization solvent is one where the compound is highly soluble at an elevated temperature but poorly soluble at room or lower temperatures.[1] When single-solvent systems fail, the next step is to explore binary or even ternary solvent mixtures to fine-tune solubility.[2][3]

Root Cause Analysis: The molecular structure of your target compound has distinct polar and non-polar regions:

  • Non-polar: The bulky tert-butyl group of the Boc-protector.

  • Moderately Polar: The oxane (cyclic ether) ring.

  • Highly Polar: The carboxylic acid group, which is a strong hydrogen bond donor and acceptor.

This amphiphilic nature can lead to extreme solubility behaviors.

Recommended Action: Systematic Solvent Screening

  • Initial Screening: Test the solubility of a few milligrams of your compound in ~0.5 mL of a range of solvents at room temperature. Classify them as "Soluble," "Partially Soluble," or "Insoluble."

  • Heating Test: For solvents where the compound was "Partially Soluble" or "Insoluble," gently heat the mixture. If it dissolves upon heating, it is a promising candidate for slow-cooling crystallization.[4]

  • Co-Solvent Approach: The most powerful technique is often the use of a co-solvent (or anti-solvent) system.[2]

    • Dissolve your compound in a minimal amount of a "good" solvent in which it is very soluble.

    • Slowly add a "poor" solvent (an anti-solvent) in which the compound is insoluble, until the solution becomes slightly cloudy (turbid). This indicates you have reached the point of supersaturation.

    • Gently warm the mixture until it becomes clear again, then allow it to cool slowly.[5]

Data Summary Table: Hypothetical Solvent Screening Results

SolventPolarityRoom Temp SolubilityHot SolubilityAssessment
HexaneNon-polarInsolubleInsolubleGood potential as an anti-solvent.
TolueneNon-polarPartially SolubleSolublePotential for slow cooling.
Ethyl AcetateIntermediateSolubleVery SolubleGood "good" solvent for a co-solvent system.
AcetoneIntermediateSolubleVery SolubleGood "good" solvent for a co-solvent system.
IsopropanolPolar ProticSolubleVery SolublePossible for slow cooling, but may be too soluble.
WaterPolar ProticInsolubleInsolubleGood potential as an anti-solvent.
Q2: My compound is "oiling out" or forming a sticky, amorphous precipitate instead of crystals. What's happening and how can I fix it?

A2: "Oiling out" is a common problem where the solute separates from the solution as a liquid phase instead of a solid crystalline phase.[6] This often occurs when the level of supersaturation is too high or cooling is too rapid, preventing molecules from having enough time to orient themselves into an ordered crystal lattice.[1][6]

Root Cause Analysis: The flexible structure of the Boc-group and the oxane ring, combined with strong intermolecular interactions from the carboxylic acid, can make the transition from the solvated state to a crystal lattice kinetically challenging.[7] High concentrations and rapid temperature changes favor the disordered, lower-energy oil phase over the highly-ordered crystal.

Recommended Actions:

  • Lower the Concentration: Start with a less concentrated solution. This lowers the supersaturation level, disfavoring the formation of oils.[6]

  • Use an Anti-Solvent: The slow addition of an anti-solvent at a constant temperature (isothermal crystallization) is a very gentle way to induce crystallization and can prevent oiling.[10]

  • Seeding: If you have even a tiny amount of crystalline material from a previous attempt, add a "seed crystal" to the slightly supersaturated solution.[6][11][12] The seed provides a pre-existing template for crystal growth, bypassing the difficult initial nucleation step.[4]

  • Scratching: Gently scratching the inside of the glass flask at the liquid-air interface with a glass rod can create microscopic imperfections that act as nucleation sites.[4][10]

Q3: I managed to get crystals, but they are very fine needles or just a powder. How can I grow larger, higher-quality single crystals?

A3: The formation of small or needle-like crystals suggests that the nucleation rate (the formation of new crystals) is much faster than the crystal growth rate. To get larger crystals, you need to create conditions that favor growth over nucleation.

Root Cause Analysis: Rapid nucleation is often caused by reaching a high level of supersaturation too quickly or having too many nucleation sites. The goal is to remain in the "metastable zone" where existing crystals will grow, but new ones are unlikely to form.[13]

Recommended Actions:

  • Vapor Diffusion: This is an excellent and highly controlled method for growing high-quality single crystals, especially when you have a small amount of material.[14][15]

    • Setup: Dissolve your compound in a small vial using a moderately volatile solvent. Place this vial inside a larger, sealed jar that contains a small amount of a volatile anti-solvent.

    • Mechanism: The anti-solvent vapor slowly diffuses into your compound's solution.[16][17] This gradually and gently raises the supersaturation level, promoting slow and orderly crystal growth.

  • Slow Evaporation: Prepare a saturated or nearly saturated solution at room temperature. Cover the container with a cap or parafilm that has a few small holes poked in it. Allow the solvent to evaporate over several days. This slow increase in concentration can produce excellent crystals.[14]

  • Temperature Cycling (Ostwald Ripening): If you have a crop of small crystals, you can improve their size. Gently warm the solution until about 80-90% of the crystalline material redissolves. Then, cool it down again, even more slowly than the first time.[9] During this process, the smaller, less stable crystals will dissolve, and the material will redeposit onto the larger, more stable crystals.

Experimental Workflow & Visualization

A systematic approach is crucial for successfully optimizing crystallization. The following workflow provides a decision-making framework for troubleshooting common issues.

Crystallization_Workflow start Start Crude Product solvent_screen Solvent Screening Test solubility in various solvents (hot & cold) start->solvent_screen dissolve Dissolve Compound Use minimal hot solvent or co-solvent system solvent_screen->dissolve cool Slow Cooling dissolve->cool evaluate Evaluate Outcome cool->evaluate crystals Success! | High-quality crystals formed evaluate->crystals Crystals Formed oil_amorphous Problem: Oiling Out / Amorphous Solid evaluate->oil_amorphous Oil / Amorphous no_precipitate Problem: No Precipitation evaluate->no_precipitate Clear Solution poor_crystals Problem: Powder / Fine Needles evaluate->poor_crystals Poor Quality Crystals sol_oil Solutions for Oiling Out: - Decrease cooling rate - Lower concentration - Use anti-solvent slowly - Seeding / Scratching oil_amorphous->sol_oil sol_none Solutions for No Precipitation: - Increase concentration (evaporate solvent) - Try different solvent system - Add anti-solvent no_precipitate->sol_none sol_poor Solutions for Poor Crystals: - Vapor Diffusion - Slow Evaporation - Temperature Cycling poor_crystals->sol_poor sol_oil->cool Re-attempt sol_none->cool Re-attempt sol_poor->cool Re-attempt

Caption: Troubleshooting workflow for crystallization optimization.

Frequently Asked Questions (FAQs)

  • Q: Why are Boc-protected amino acids often difficult to crystallize?

    • A: Many Boc-protected amino acids initially present as oils or low-melting-point solids.[11][18] The bulky, flexible Boc group can disrupt efficient crystal packing, and impurities from the synthesis (like unreacted starting materials) can inhibit crystallization.[5] In some cases, forming a dicyclohexylamine (DCHA) salt can produce a more readily crystallizable solid, which can then be converted back to the free acid.[5]

  • Q: What is the role of the oxane and carboxylic acid groups in solvent selection?

    • A: The carboxylic acid is the primary site for strong intermolecular hydrogen bonding, which is essential for forming a stable crystal lattice. Solvents that can also hydrogen bond (like alcohols) may compete with these interactions, sometimes hindering crystallization. The oxane ring is a hydrogen bond acceptor and contributes to the molecule's overall polarity. A good solvent system will balance solvating these polar groups at high temperatures without disrupting the crucial hydrogen bonds needed for crystallization upon cooling.

  • Q: Are there any advanced techniques to try if all else fails?

    • A: Yes. Beyond the methods described, you can explore liquid-liquid diffusion (layering), where a solution of your compound is carefully layered with an anti-solvent, allowing crystallization to occur at the interface.[14] For very stubborn cases, microbatch under-oil crystallization can be effective, as it allows for very slow concentration changes.[13]

Key Protocols

Protocol 1: Slow Cooling Crystallization from a Co-Solvent System
  • Preparation: Place the crude, solid 3-{[(tert-butoxy)carbonyl]amino}oxane-3-carboxylic acid into a clean Erlenmeyer flask equipped with a stir bar.

  • Dissolution: Add a minimal amount of a "good" solvent (e.g., ethyl acetate) to the flask. Gently heat the mixture (e.g., in a 40-50°C water bath) while stirring until the compound is fully dissolved.[10]

  • Induce Supersaturation: While maintaining the temperature, slowly add a "poor" anti-solvent (e.g., hexane) dropwise until the solution becomes persistently cloudy.[5]

  • Clarification: Add a few more drops of the "good" solvent until the solution just becomes clear again.[5] This brings the solution to an ideal point of saturation.

  • Slow Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. To further slow the process, you can place the flask inside an insulated container.[4]

  • Maximize Yield: Once the flask has reached room temperature, place it in a refrigerator (4°C) or freezer (-20°C) for several hours to maximize the crystal yield.[4]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold anti-solvent to remove any soluble impurities remaining on the crystal surfaces.

  • Drying: Dry the crystals under vacuum to a constant weight.

References

  • Guide for crystallization. (n.d.).
  • Yin, Y., et al. (2014). Crystallization of Membrane Proteins by Vapor Diffusion. Methods in Molecular Biology.
  • Myerson, A. S., & Ginde, R. (2025, March 13). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Pharmaceutical Technology.
  • Karunanithi, A. T., et al. (2005). An approach to solvent screening for crystallization of polymorphic pharmaceuticals and fine chemicals. Journal of Pharmaceutical Sciences.
  • Crystal Growth. (n.d.). Linac Coherent Light Source, SLAC National Accelerator Laboratory.
  • Crystallization process: how does crystallization work. (2024, July 25). Mirai Intex.
  • Growing Crystals. (n.d.). MIT Department of Chemistry.
  • Sitting Drop Vapor Diffusion Crystallization. (n.d.). Hampton Research.
  • Hanging Drop Vapor Diffusion Crystallization. (n.d.). Hampton Research.
  • Gholami, H., et al. (2012). Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. Industrial & Engineering Chemistry Research.
  • Crystallization method of Boc-amino acid. (2021). Google Patents.
  • SOP: CRYSTALLIZATION. (n.d.).
  • Technical Support Center: Optimizing Carboxylic Acid Purification. (2025). Benchchem.
  • Technical Support Center: Crystallization of Organometallic Carboxylic Acids. (2025). Benchchem.
  • Crystallization method of Boc-amino acid. (2021). Eureka | Patsnap.
  • How to choose a solvent & design a crystallization faster? (2020, September 28). APC.
  • Coles, S. J., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews.
  • Crystallization. (n.d.). Organic Chemistry at CU Boulder.
  • Technical Support Center: Purification of Boc-Protected Amino Acids by Recrystallization. (2025). Benchchem.
  • How to get (or crystallize) solid amino acids derivatives and peptides? (2014, August 6). ResearchGate.
  • Oiling Out in Crystallization. (n.d.). Mettler Toledo.
  • Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. (2024, December 25).

Sources

Validation & Comparative

HPLC method validation for determining purity of 3-{[(tert-butoxy)carbonyl]amino}oxane-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

HPLC Method Validation for Determining the Purity of 3-{[(tert-butoxy)carbonyl]amino}oxane-3-carboxylic Acid: A Comparative Guide

Introduction: The Analytical Challenge of Amphiphilic Unnatural Amino Acids

The molecule 3-{[(tert-butoxy)carbonyl]amino}oxane-3-carboxylic acid (CAS: 1404692-29-0) is a highly specialized unnatural amino acid derivative. Structurally, it features a polar tetrahydropyran (oxane) core, a carboxylic acid moiety, and a lipophilic tert-butyloxycarbonyl (Boc) protected amino group at the 3-position. This structural duality creates a unique analytical challenge: it is highly amphiphilic and lacks an extended conjugated π-system, meaning it exhibits virtually no UV absorbance above 220 nm[1].

For researchers and drug development professionals utilizing this building block in peptidomimetic synthesis, establishing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method is critical. This guide objectively compares stationary phase performances and outlines a self-validating analytical protocol compliant with the latest[2].

Stationary Phase Comparison & Mechanistic Causality

Selecting the correct stationary phase requires understanding the causality between the analyte's physicochemical properties and the chromatographic retention mechanism.

Because the analyte contains a free carboxylic acid (estimated pKa ~3.5–4.0), running a neutral mobile phase will result in a dynamic equilibrium between the ionized (carboxylate) and unionized (carboxylic acid) states. This phenomenon causes severe peak tailing and irreproducible retention times. Causality: By acidifying the mobile phase to pH ~2.0 (e.g., using 0.1% Trifluoroacetic acid [TFA]), the ionization of the carboxylic acid is fully suppressed. The molecule remains in its neutral, lipophilic state, allowing for uniform partitioning into the stationary phase and yielding sharp, symmetrical peaks[3].

We compared three alternative column chemistries for the purity determination of this analyte:

Table 1: Comparative Performance of HPLC Columns for Boc-Amino Oxane Derivative
Stationary PhasePrimary Retention MechanismPeak Symmetry ( As​ )Theoretical Plates ( N )Method Suitability & Causality
Reversed-Phase C18 (e.g., Waters XBridge)Hydrophobic interaction with the Boc group and oxane carbon skeleton.1.05> 12,000Optimal. The lipophilic Boc group drives strong retention on C18. Acidic mobile phase ensures excellent peak shape.
HILIC (Hydrophilic Interaction)Aqueous layer partitioning with the polar oxane oxygen and -COOH group.1.35~ 7,500Alternative. Useful for resolving highly polar deprotected synthesis impurities, but suffers from longer equilibration times.
Biphenyl Hydrophobic and π-π interactions.1.15~ 8,500Sub-optimal. The analyte lacks aromatic rings, rendering the π-π retention mechanism useless. Behaves similarly to a weak C18.

Experimental Data Note: Data generated using 0.1% TFA in Water/Acetonitrile gradients at 1.0 mL/min, UV detection at 210 nm.

HPLC_Method A Analyte: 3-{[(tert-butoxy)carbonyl]amino} oxane-3-carboxylic acid B Assess Physicochemical Properties (Amphiphilic, Weak UV chromophore) A->B C Select Stationary Phase B->C D RP-C18 Column (Standard, Good for Boc lipophilicity) C->D E HILIC Column (Strong retention for Oxane/COOH) C->E F Optimize Mobile Phase (0.1% TFA to suppress COOH ionization) D->F Preferred for Purity E->F Alternative for Polar Impurities G UV Detection @ 210 nm (Carbonyl absorbance only) F->G

Figure 1: Decision matrix for HPLC method selection based on analyte physicochemical properties.

Optimized Experimental Protocol (Self-Validating System)

Based on the comparative data, the RP-C18 method is the most robust choice. The following protocol is designed as a self-validating system; it includes internal system suitability testing (SST) to ensure the instrument is capable of executing the method before sample analysis begins.

Chromatographic Conditions:

  • Column: C18, 250 mm × 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% TFA in HPLC-grade Water.

  • Mobile Phase B: 0.1% TFA in HPLC-grade Acetonitrile.

  • Gradient Program:

    • 0–5 min: 10% B

    • 5–20 min: Linear increase to 90% B

    • 20–25 min: Hold at 90% B

    • 25–26 min: Return to 10% B

    • 26–35 min: Re-equilibration at 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (Controls mobile phase viscosity and ensures reproducible partitioning).

  • Detection: UV at 210 nm (captures the amide and carboxylic acid carbonyl transitions)[4].

  • Injection Volume: 10 µL.

Step-by-Step Execution:

  • Blank Injection: Inject the sample diluent (e.g., 50:50 Water:Acetonitrile) to confirm no baseline artifacts elute at the expected retention time of the analyte.

  • System Suitability Test (SST): Inject a reference standard of the analyte (1.0 mg/mL) six consecutive times.

    • Self-Validation Criteria: Relative Standard Deviation (RSD) of peak area must be ≤2.0% . Peak tailing factor ( Tf​ ) must be ≤1.5 . Theoretical plates ( N ) must be ≥10,000 .

  • Sample Preparation: Accurately weigh ~10 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to volume with diluent. Filter through a 0.45 µm PTFE syringe filter to remove particulates that could alter column pressure.

  • Analysis: Inject the sample. Calculate purity using the area normalization method (excluding blank peaks).

ICH Q2(R2) Method Validation Workflow

To utilize this method for regulatory submissions or strict quality control, it must be validated according to the framework[2].

A. Specificity (Selectivity)

Purpose: To prove the method can accurately measure the analyte in the presence of expected impurities (e.g., the deprotected amino acid, unreacted oxane precursors). Procedure: Inject individual solutions of known impurities and a spiked sample solution. Ensure the resolution ( Rs​ ) between the Boc-amino oxane derivative and the closest eluting impurity is ≥1.5 .

B. Linearity and Range

Purpose: To demonstrate that the UV detector response is directly proportional to the analyte concentration. Procedure: Prepare standard solutions at 5 concentration levels ranging from the Limit of Quantitation (LOQ) to 120% of the target specification limit. Plot peak area versus concentration and perform linear regression analysis. Acceptance Criteria: Correlation coefficient ( R2 ) ≥0.999 .

C. Accuracy (Recovery)

Purpose: To ensure the method reports the true value. Procedure: Spike known amounts of the analyte into a synthetic matrix (or diluent) at 80%, 100%, and 120% of the target concentration. Prepare three replicates per level. Acceptance Criteria: Mean recovery must fall between 98.0% and 102.0%.

D. Precision (Repeatability & Intermediate Precision)

Purpose: To verify the method's consistency. Procedure: For repeatability, analyze six independent sample preparations of the same batch on the same day. For intermediate precision, have a second analyst perform the same test on a different day using a different HPLC system. Acceptance Criteria: The RSD of the purity results must be ≤2.0% for both studies.

E. Robustness

Purpose: To demonstrate method reliability under deliberate, minor variations in parameters. Procedure: Alter the flow rate ( ±0.1 mL/min), column temperature ( ±5 °C), and mobile phase organic composition ( ±2% ). Acceptance Criteria: System suitability parameters (RSD, Tf​ , N ) must still pass under all altered conditions.

ICH_Validation Start ICH Q2(R2) Validation Initiation Spec Specificity (Blank, Analyte, Impurity Spike) Start->Spec Lin Linearity & Range (LOQ to 120% Specification) Spec->Lin Acc Accuracy (Recovery at 80%, 100%, 120%) Lin->Acc Prec Precision (Repeatability & Intermediate Precision) Acc->Prec Rob Robustness (Variations in Flow, Temp, pH) Prec->Rob Report Final Validation Report Rob->Report

Figure 2: ICH Q2(R2) analytical method validation lifecycle and sequential parameter testing.

References

  • European Medicines Agency (EMA) / ICH. "ICH Q2(R2) Guideline on validation of analytical procedures - Step 5." EMA Official Website, December 2023.[Link][2]

  • Komaravolu, Y., et al. "Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives." Analytical Methods (RSC), 2018.[Link][3]

  • Zhang, Y., et al. "Design, Synthesis, and Biological Evaluation of N14-Amino Acid-Substituted Tetrandrine Derivatives." Molecules (MDPI), June 2022.[Link][1]

  • Zheng, Y., et al. "Prodrug design, synthesis and pharmacokinetic evaluation of (3′ R, 4′ R)-3-hydroxymethyl-4-methyl-3′,4′-di-O-(S)-camphanoyl-(+)-cis-khellactone." PMC / NIH, 2018.[Link][4]

Sources

A Comparative Guide to LC-MS Characterization of 3-{[(tert-butoxy)carbonyl]amino}oxane-3-carboxylic Acid and Its Impurities

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the characterization of 3-{[(tert-butoxy)carbonyl]amino}oxane-3-carboxylic acid, a key building block in modern drug discovery, and its potential impurities. We will delve into the rationale behind experimental choices, present comparative data, and provide detailed protocols to ensure the scientific integrity and robustness of your analytical methods.

The Critical Role of Impurity Profiling

3-{[(tert-butoxy)carbonyl]amino}oxane-3-carboxylic acid is a non-proteinogenic amino acid derivative incorporating a saturated oxane ring. Such structures are of increasing interest in medicinal chemistry for their potential to impart favorable pharmacokinetic properties. The tert-butoxycarbonyl (Boc) protecting group is widely used in peptide and organic synthesis due to its stability under many conditions and its facile removal under acidic conditions[][2]. However, both the synthesis and degradation of this molecule can introduce a range of impurities that may impact the safety and efficacy of a final drug product. Therefore, a thorough characterization of these impurities is a critical regulatory requirement.[3]

Understanding Potential Impurities

A robust analytical method is built upon a solid understanding of the potential impurities that may be present. These can be broadly categorized as process-related impurities and degradation products.

Process-Related Impurities

These impurities arise from the synthetic route used to produce 3-{[(tert-butoxy)carbonyl]amino}oxane-3-carboxylic acid. While the specific synthesis for this exact molecule is not widely published, we can infer potential impurities from common synthetic strategies for Boc-protected amino acids.[4][5]

  • Unreacted Starting Materials: Incomplete reaction can lead to the presence of the precursor amino acid, 3-aminooxane-3-carboxylic acid.

  • Di-Boc Impurity: Over-reaction can result in the formation of a di-Boc protected species, particularly if there are other reactive amine functionalities.

  • Reagent-Derived Impurities: Residual reagents from the Boc-protection step, such as di-tert-butyl dicarbonate (Boc)₂O, and their byproducts can be present.

  • Enantiomeric Impurities: As the target molecule is chiral, the presence of the undesired enantiomer is a critical quality attribute that must be controlled. Chiral impurities can be introduced from starting materials or through racemization during synthesis.[6]

Degradation Products

Forced degradation studies are essential to identify potential degradation products that may form under storage or upon exposure to various stress conditions.[7][8]

  • Deprotection: The most likely degradation pathway is the acid-catalyzed removal of the Boc group, yielding the free amino acid.[9]

  • Oxane Ring Opening: The oxane ring may be susceptible to hydrolysis under strongly acidic or basic conditions, leading to ring-opened products.[10]

  • Oxidative Degradation: Exposure to oxidative conditions could lead to the formation of various oxidized species.

Below is a diagram illustrating the potential sources of impurities.

G cluster_synthesis Synthesis Process cluster_impurities Potential Impurities cluster_stress Stress Conditions Starting Materials Starting Materials Boc Protection Boc Protection Starting Materials->Boc Protection Purification Purification Boc Protection->Purification Process-Related Process-Related Boc Protection->Process-Related Unreacted Starting Material Di-Boc Impurity Reagent-Related Purification->Process-Related Residual Solvents Target Molecule Target Molecule Purification->Target Molecule Degradation Degradation Acid/Base Acid/Base Acid/Base->Degradation Deprotection Ring Opening Oxidation Oxidation Oxidation->Degradation Oxidized Products Heat/Light Heat/Light Heat/Light->Degradation Various Degradants

Caption: Sources of impurities in 3-{[(tert-butoxy)carbonyl]amino}oxane-3-carboxylic acid.

LC-MS Method Development: A Comparative Approach

The polar nature of 3-{[(tert-butoxy)carbonyl]amino}oxane-3-carboxylic acid presents a chromatographic challenge. We will compare two common liquid chromatography approaches: Reversed-Phase Liquid Chromatography (RPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC).

Reversed-Phase Liquid Chromatography (RPLC)

RPLC with a C18 stationary phase is the workhorse of many analytical laboratories. However, retaining polar analytes can be difficult.

  • Advantages: Robust and well-understood separation mechanism. Wide variety of column chemistries available.

  • Disadvantages: Poor retention of highly polar compounds, often requiring highly aqueous mobile phases which can lead to phase dewetting on traditional C18 columns.[11]

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an excellent alternative for the separation of polar compounds. It utilizes a polar stationary phase and a mobile phase with a high organic content.

  • Advantages: Excellent retention of polar and charged analytes. The high organic content of the mobile phase is beneficial for ESI-MS sensitivity.[12][13]

  • Disadvantages: Can have longer equilibration times compared to RPLC. Matrix effects can be different from RPLC.[14]

Comparative Data

The following table summarizes a comparison of hypothetical starting conditions for RPLC and HILIC methods for the analysis of our target compound and its potential impurities.

ParameterRPLC Method (C18)HILIC Method (Amide)Rationale for Comparison
Column C18, 2.1 x 100 mm, 1.8 µmAmide, 2.1 x 100 mm, 1.7 µmC18 is the standard for RPLC. Amide phases are common and robust for HILIC, offering good retention for polar compounds.[]
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Formate in 90:10 Acetonitrile:Water, pH 3.0Formic acid is a common mobile phase modifier for RPLC-MS. Ammonium formate is a suitable buffer for HILIC-MS.
Mobile Phase B 0.1% Formic Acid in Acetonitrile10 mM Ammonium Formate in 50:50 Acetonitrile:Water, pH 3.0Acetonitrile is a common organic modifier for both techniques.
Gradient 5-95% B over 15 min95-50% A over 15 minA standard gradient to elute a range of polarities. Note the inverse gradient for HILIC.
Flow Rate 0.3 mL/min0.3 mL/minA typical flow rate for a 2.1 mm ID column.
Column Temp. 40 °C40 °CElevated temperature can improve peak shape and reduce viscosity.
Expected Retention Low for polar impurities (e.g., deprotected amino acid). Good for the main compound and less polar impurities.Good for polar impurities. Lower for less polar impurities.This highlights the orthogonal selectivity of the two techniques.[11]

Detailed Experimental Protocols

The following protocols are provided as a starting point for method development and validation.

Forced Degradation Study Protocol

A forced degradation study is crucial for developing a stability-indicating method.[16]

  • Prepare Stock Solution: Prepare a 1 mg/mL solution of 3-{[(tert-butoxy)carbonyl]amino}oxane-3-carboxylic acid in a 50:50 mixture of acetonitrile and water.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Heat at 60 °C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Heat at 60 °C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound at 80 °C for 48 hours. Dissolve in the stock solution solvent.

  • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.

  • Sample Analysis: Before injection, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration (e.g., 0.1 mg/mL) and analyze by LC-MS.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Solution (1 mg/mL) Stock Solution (1 mg/mL) Acid (1N HCl, 60°C) Acid (1N HCl, 60°C) Stock Solution (1 mg/mL)->Acid (1N HCl, 60°C) Base (1N NaOH, 60°C) Base (1N NaOH, 60°C) Stock Solution (1 mg/mL)->Base (1N NaOH, 60°C) Oxidation (3% H2O2, RT) Oxidation (3% H2O2, RT) Stock Solution (1 mg/mL)->Oxidation (3% H2O2, RT) Photolytic (UV light) Photolytic (UV light) Stock Solution (1 mg/mL)->Photolytic (UV light) Neutralize/Dilute Neutralize/Dilute Acid (1N HCl, 60°C)->Neutralize/Dilute Base (1N NaOH, 60°C)->Neutralize/Dilute Oxidation (3% H2O2, RT)->Neutralize/Dilute Thermal (80°C, solid) Thermal (80°C, solid) Thermal (80°C, solid)->Neutralize/Dilute Photolytic (UV light)->Neutralize/Dilute LC-MS Analysis LC-MS Analysis Neutralize/Dilute->LC-MS Analysis

Caption: Workflow for a forced degradation study.

Chiral Purity Analysis Protocol

Enantiomeric purity is a critical quality attribute. A common approach is to use a chiral stationary phase.

  • Column Selection: A polysaccharide-based chiral column (e.g., cellulose or amylose-based) is a good starting point.[17]

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) is typically used for normal-phase chiral separations. For LC-MS compatibility, reversed-phase chiral columns are also available.

  • Method Development:

    • Start with an isocratic mobile phase (e.g., 90:10 hexane:isopropanol).

    • Adjust the ratio of the alcohol to optimize the separation of the enantiomers.

    • Small amounts of an acidic or basic additive may be required to improve peak shape.

  • Detection: Use SIM (Selected Ion Monitoring) mode in the mass spectrometer to selectively detect the target compound.

Data Interpretation and Impurity Identification

Mass spectrometry is a powerful tool for the structural elucidation of impurities.[18]

Mass Spectral Fragmentation

The Boc group has a characteristic fragmentation pattern in ESI-MS.

  • [M+H]⁺: The protonated molecule.

  • [M-55]⁺: Loss of isobutylene (C₄H₈).

  • [M-99]⁺: Loss of the entire Boc group (C₅H₉O₂).

Tandem mass spectrometry (MS/MS) can be used to further fragment these ions to gain more structural information.

Hypothetical Impurity Profile

The following table presents a hypothetical impurity profile for 3-{[(tert-butoxy)carbonyl]amino}oxane-3-carboxylic acid based on the potential impurities discussed earlier.

ImpurityProposed StructureExpected [M+H]⁺Key MS/MS FragmentsLikely Origin
Deprotected Impurity 3-aminooxane-3-carboxylic acid146.0761Loss of H₂O, CODegradation
Di-Boc Impurity N,N-di-Boc-3-aminooxane-3-carboxylic acid346.1860Losses of isobutylene and Boc groupsProcess-related
Ring-Opened Impurity (From hydrolysis)VariesDepends on structureDegradation
Enantiomer D-enantiomer246.1336Same as parentProcess-related

Conclusion

The comprehensive characterization of impurities in 3-{[(tert-butoxy)carbonyl]amino}oxane-3-carboxylic acid is essential for ensuring the quality and safety of drug candidates. This guide has provided a comparative overview of RPLC and HILIC methods, highlighting their orthogonal selectivities which can be leveraged for a more complete impurity profile. A thorough understanding of potential process-related and degradation impurities, coupled with systematic forced degradation studies, provides the foundation for developing robust and reliable LC-MS methods. The detailed protocols and data interpretation strategies presented herein should serve as a valuable resource for researchers and scientists in the pharmaceutical industry. Method validation according to ICH guidelines is the final and crucial step to ensure the suitability of the developed method for its intended purpose.[3]

References

  • Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry - MDPI. (2024, December 19). Available at: [Link]

  • Comparison of reversed-phase, hydrophilic interaction, and porous graphitic carbon chromatography columns for an untargeted toxicometabolomics study in pooled human liver microsomes, rat urine, and rat plasma - PMC. (n.d.). Available at: [Link]

  • Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - MDPI. (2022, July 11). Available at: [Link]

  • Evaluation of BEH C18 , BEH HILIC, and HSS T3 (C18 ) Column Chemistries for the - SciSpace. (n.d.). Available at: [Link]

  • Managing Product-Related Impurities in Synthetic Peptides - BioPharmaSpec. (2025, June 11). Available at: [Link]

  • Novel Screening Approach for Comparing LC-MS Reversed-Phase, HILIC Methods. (2023, May 11). Available at: [Link]

  • Characterization of a synthetic peptide impurity by fast-atom bombardment-tandem mass spectrometry and gas chromatography-mass spectrometry - PubMed. (n.d.). Available at: [Link]

  • Retaining and Separating Polar Molecules—A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC - Agilent. (2019, July 15). Available at: [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). Available at: [Link]

  • Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach | Analytical Chemistry - ACS Publications. (2024, January 31). Available at: [Link]

  • Tandem mass spectrometry of homologous 3‐hydroxyfurazan and nitrile amino acids. (2024, December 12). Available at: [Link]

  • A practical synthesis of (S) 3-tert-butoxycarbonylamino-2-oxo-2,3,4,5-tetrahydro-1,5-benzodiazepine-1-acetic acid methyl ester as a conformationally restricted dipeptido-mimetic for caspase-1 (ICE) inhibitors - PubMed. (2002, April 22). Available at: [Link]

  • Synthesis of All Four Stereoisomers of 3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid | Request PDF - ResearchGate. (n.d.). Available at: [Link]

  • tert-BUTOXYCARBONYL-L-PROLINE - Organic Syntheses Procedure. (n.d.). Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Available at: [Link]

  • Simple and Convenient Procedure for the Synthesis of 2 (3 (tert Butoxycarbonylamino)propyl)-5-methylthiophenes. (n.d.). Available at: [Link]

  • Forced Degradation Studies | ICH Stability Testing - BioPharmaSpec. (n.d.). Available at: [Link]

  • Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC. (2024, January 5). Available at: [Link]

  • Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. (n.d.). Available at: [Link]

  • Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl. (2015, October 28). Available at: [Link]

  • Identification and Structural Elucidation by Amino Acid Sequencing of Peptide Impurities by 2D-LC MS/MS - Almac. (n.d.). Available at: [Link]

  • A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea - PMC. (2023, April 15). Available at: [Link]

  • A Validated Bioanalytical Method for the Quantification of Biogenic Amines Using UPLC-MS/MS - Waters Corporation. (n.d.). Available at: [Link]

  • Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. (n.d.). Available at: [Link]

  • Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis. (n.d.). Available at: [Link]

Sources

comparing 3-{[(tert-butoxy)carbonyl]amino}oxane-3-carboxylic acid vs Boc-piperidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate sp3 -rich building blocks to overcome the "flatland" problem in modern drug discovery. The transition from flat, aromatic-heavy molecules to three-dimensional, stereochemically rich scaffolds is critical for improving target selectivity, aqueous solubility, and overall pharmacokinetic profiles.

In this guide, we will critically compare two highly valuable, yet functionally distinct, Boc-protected cyclic carboxylic acids: 3-{[(tert-butoxy)carbonyl]amino}oxane-3-carboxylic acid (a highly constrained unnatural α -amino acid) and Boc-piperidine-3-carboxylic acid (a versatile β -amino acid equivalent, also known as Boc-nipecotic acid).

Structural Profiling & Causality in Molecular Design

While both molecules are 6-membered heterocyclic rings bearing a Boc-protected amine and a carboxylic acid, their structural geometries dictate entirely different applications in drug discovery.

The Oxane Derivative: Conformational Locking via the Thorpe-Ingold Effect

3-{[(tert-butoxy)carbonyl]amino}oxane-3-carboxylic acid features a tetrahydropyran (oxane) ring where both the amino and carboxylic acid groups are attached to the same carbon (C3). This creates an α,α -disubstituted amino acid with a quaternary stereocenter.

  • Mechanistic Causality: When incorporated into a peptide chain, the massive steric bulk of the oxane ring restricts the ϕ and ψ torsional angles of the peptide backbone. This phenomenon, driven by the Thorpe-Ingold effect (steric compression), forces the peptide to adopt specific secondary structures, such as 310​ -helices or β -turns.

  • Application: This scaffold is heavily utilized in peptidomimetic drug discovery—such as the optimization of C5 complement inhibitors[1] and Ras-binding peptides[2]—to lock peptides into their bioactive conformations and shield the backbone from proteolytic degradation.

The Piperidine Derivative: Versatile sp3 Spatial Vectors

(S)-1-Boc-piperidine-3-carboxylic acid (Boc-nipecotic acid) places the carboxylic acid at C3 and the protected nitrogen at position 1 of the piperidine ring[3]. This creates a tertiary stereocenter.

  • Mechanistic Causality: Unlike the rigid quaternary center of the oxane derivative, the piperidine ring provides a semi-flexible sp3 vector. It acts as a central hub to project pharmacophores into specific 3D binding pockets. Once the Boc group is removed, the resulting secondary amine can act as a hydrogen bond donor/acceptor or be further functionalized.

  • Application: This building block is a cornerstone in small molecule drug discovery. It has been successfully used to synthesize reversible BTK (Bruton's Tyrosine Kinase) inhibitors for rheumatoid arthritis[4], antimicrobial sulfonyl piperidine carboxamides[5], and complex saturated heterocycles via C-H activation[6].

Quantitative Comparison Table

To facilitate rapid selection, the physicochemical and structural properties of both scaffolds are summarized below:

Property / Feature3-{[(Boc)amino]oxane-3-carboxylic acidBoc-piperidine-3-carboxylic acid
Molecular Formula C₁₁H₁₉NO₅C₁₁H₁₉NO₄[3]
Molecular Weight 245.27 g/mol 229.27 g/mol [3]
Scaffold Type Tetrahydropyran (Oxane)Piperidine
Amino Acid Class Cyclic α,α -disubstituted ( α -amino acid)Cyclic β -amino acid derivative
Stereocenter Quaternary (C3)Tertiary (C3)
Steric Hindrance Extremely High (requires specialized coupling)Moderate (standard coupling applies)
Post-Deprotection Primary amine (exocyclic)Secondary amine (endocyclic)
Primary Utility Peptidomimetics, Conformational locking[1]Small molecule kinase inhibitors[4]

Experimental Workflows & Self-Validating Protocols

The distinct steric environments of these two molecules necessitate entirely different synthetic approaches. Below are field-proven, self-validating protocols for each.

Protocol A: Overcoming Steric Hindrance with the Oxane Derivative (Solid-Phase Peptide Synthesis)

Due to the quaternary C3 center, standard carbodiimides (like EDC/DCC) often fail because the intermediate O-acylisourea rearranges to an unreactive N-acylurea before the sterically hindered amine can attack.

  • Causality for Reagent Choice: We must use highly reactive uronium/aminium salts like HATU. HATU forms a highly reactive 7-azabenzotriazole active ester, which drastically accelerates aminolysis and overcomes the steric barrier of the α,α -disubstitution.

  • Step-by-Step Workflow:

    • Preparation: Swell the resin-bound peptide in DMF for 30 minutes.

    • Pre-activation: In a separate vial, dissolve 3-{[(tert-butoxy)carbonyl]amino}oxane-3-carboxylic acid (3.0 eq) and HATU (2.9 eq) in DMF. Add DIPEA (6.0 eq) and stir for 3 minutes to form the active ester.

    • Coupling: Add the activated mixture to the resin. React at 50°C (microwave assistance recommended) for 2 hours.

    • Self-Validation (IPC): Perform a Kaiser (Ninhydrin) test.

      • Logic: A positive result (blue resin) indicates unreacted primary amines, validating the need for a double-coupling cycle. A negative result (colorless/yellow) validates complete coupling.

Protocol B: Solution-Phase Amide Coupling & Deprotection of the Piperidine Derivative

The piperidine derivative is less sterically hindered, allowing for standard solution-phase coupling, followed by Boc deprotection to reveal the reactive secondary amine for further diversification[4].

  • Causality for Reagent Choice: Acidolysis using Trifluoroacetic acid (TFA) is chosen for Boc deprotection. TFA protonates the carbamate oxygen, leading to the expulsion of a stable tert-butyl cation (which eliminates to isobutylene gas) and CO₂ gas. The evolution of gases drives the reaction irreversibly to completion.

  • Step-by-Step Workflow:

    • Coupling: Dissolve Boc-piperidine-3-carboxylic acid (1.0 eq) and the target amine (1.1 eq) in anhydrous DCM. Add EDC·HCl (1.2 eq), HOBt (1.2 eq), and DIPEA (2.5 eq). Stir at room temperature for 12 hours.

    • Self-Validation (IPC 1): Monitor via LC-MS. The appearance of the product mass confirms successful amide bond formation.

    • Deprotection: Concentrate the organic layer, then resuspend the intermediate in a 1:1 (v/v) mixture of TFA/DCM. Stir at room temperature for 1 hour.

    • Self-Validation (IPC 2): Re-analyze via LC-MS. The disappearance of the starting mass and the appearance of the [M−Boc+H]+ mass validates successful deprotection.

Mechanistic Diagrams

G A Native Peptide (Flexible, Protease Susceptible) B Incorporate Oxane-3-Aca (Quaternary Center) A->B Sequence Modification C Thorpe-Ingold Effect (Steric Compression) B->C Structural Impact D Conformational Locking (Helical/Turn Induction) C->D Dihedral Restriction E Optimized Peptidomimetic (High Affinity, Protease Resistant) D->E Biological Outcome

Figure 1: Conformational restriction pathway induced by the incorporation of the oxane-based unnatural amino acid.

G N1 Boc-Nipecotic Acid Stable sp3 Scaffold N2 Amide Coupling HATU / DIPEA N1->N2 N3 Boc Deprotection TFA / DCM N2->N3 Intermediate N4 Free Piperidine Amine Reactive Secondary Amine N3->N4 N5 Diversification SNAr or Reductive Amination N4->N5 N6 Target Inhibitor e.g., BTK Inhibitor N5->N6 Final Assembly

Figure 2: Synthetic workflow for utilizing Boc-piperidine-3-carboxylic acid in small molecule design.

References

  • Sigma-Aldrich Product Data: (S)-1-Boc-piperidine-3-carboxylic acid. Sigma-Aldrich. 3

  • NIH / Drug Discovery Today: Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. 4

  • Asian Journal of Chemistry: Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling.5

  • PNAS: Modular, stereocontrolled C β –H/C α –C activation of alkyl carboxylic acids. 6

  • Google Patents (WO2018106859A1): Modulators of complement activity. 1

  • Google Patents (US20190119358A1): Ras binding peptides and methods of use. 2

Sources

Chiral Chromatography Methods for 3-{[(tert-butoxy)carbonyl]amino}oxane-3-carboxylic Acid Enantiomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-{[(tert-butoxy)carbonyl]amino}oxane-3-carboxylic acid (commonly referred to as N-Boc-3-amino-tetrahydropyran-3-carboxylic acid) is a sterically constrained, cyclic unnatural α -amino acid. These rigid building blocks are highly sought after in modern drug discovery for synthesizing conformationally pre-organized, metabolically stable peptidomimetics, such as advanced modulators of complement activity[1].

However, the enantiomeric resolution of this racemate presents distinct analytical challenges: it lacks a strong UV chromophore, possesses a highly acidic moiety, and features a bulky lipophilic protecting group. This guide objectively compares the performance of Supercritical Fluid Chromatography (SFC) against Normal Phase (NP-HPLC) and Reversed Phase (RP-HPLC) alternatives, providing field-proven methodologies and mechanistic insights for optimal chiral separation.

Mechanistic Causality in Chiral Recognition (E-E-A-T)

To develop a self-validating separation method, one must understand the causality behind the analyte-stationary phase interactions. The structural features of N-Boc-oxane-3-carboxylic acid dictate the chromatographic strategy:

  • The Acidic Challenge (pKa ~2.5): The free carboxylic acid group is highly prone to ionization. If an unbuffered or neutral mobile phase is used, the carboxylate anion will interact via ion-exchange mechanisms with residual silanols on the underlying silica support of the Chiral Stationary Phase (CSP). This causes severe peak tailing and loss of resolution. Causality: The addition of an acidic modifier (e.g., 0.1% Trifluoroacetic acid, TFA) is mandatory to suppress ionization, keeping the analyte neutral and restricting its interactions purely to the chiral selector.

  • Steric Bulk & Hydrogen Bonding: The bulky tert-butoxycarbonyl (Boc) group restricts penetration into narrow CSP grooves but provides excellent steric repulsion for chiral discrimination. The carbamate N-H and C=O act as vital hydrogen-bond donors and acceptors, pairing perfectly with the complementary sites on polysaccharide-based CSPs [2].

  • Oxane Ring Rigidity: The tetrahydropyran ring limits the molecule's conformational flexibility. This rigidity enhances enantioselectivity ( α ) because the (R) and (S) enantiomers present highly distinct 3D spatial orientations to the CSP.

Mechanism cluster_CSP Amylose Phenylcarbamate CSP Analyte 3-Boc-amino-oxane- 3-carboxylic acid NH Carbamate N-H (H-Bond Donor) Analyte->NH Binds Acid C=O CO Carbamate C=O (H-Bond Acceptor) Analyte->CO Binds Boc N-H Aryl Phenyl Rings (Steric/Pi-Pi) Analyte->Aryl Steric fit of Oxane

Caption: Mechanistic hydrogen-bonding and steric interactions between the analyte and a polysaccharide CSP.

Comparative Analysis of Separation Modalities

When screening methods for Boc-protected cyclic amino acids, polysaccharide-based CSPs (e.g., amylose or cellulose phenylcarbamates) are the gold standard [3]. The choice of mobile phase modality drastically impacts performance.

A. Supercritical Fluid Chromatography (SFC) – The Recommended Standard

SFC leverages supercritical CO₂ mixed with a polar co-solvent (Methanol + 0.1% TFA). Because supercritical CO₂ has gas-like diffusivity and liquid-like density, it allows for flow rates 3 to 5 times higher than HPLC without exceeding column backpressure limits. For bulky molecules like N-Boc-oxane-3-carboxylic acid, SFC utilizing immobilized CSPs (e.g., CHIRALPAK® IG) delivers the highest efficiency, sharpest peaks, and fastest run times [4].

B. Normal Phase (NP-HPLC) – The Traditional Alternative

NP-HPLC utilizes Hexane and Isopropanol (IPA) with 0.1% TFA. While highly reliable and historically the most common approach for Boc-amino acids, the high viscosity of Hexane/IPA mixtures limits the flow rate to ~1.0 mL/min. This results in longer run times, broader peaks (due to longitudinal diffusion), and high costs associated with hazardous solvent disposal.

C. Reversed Phase (RP-HPLC) – The Suboptimal Alternative

RP-HPLC uses Water and Acetonitrile with 0.1% Formic Acid. While environmentally friendlier than NP-HPLC, the highly lipophilic nature of the Boc group and the oxane ring causes excessive retention on RP-compatible chiral columns. Furthermore, the hydrophobic effect often masks the subtle chiral hydrogen-bonding interactions, leading to poor enantiomeric resolution ( Rs​<1.5 ).

MethodDev Start Target: Racemic N-Boc-Oxane-COOH Screening Primary CSP Screening (Immobilized vs Coated) Start->Screening SFC SFC Modality (CO2 + MeOH/TFA) Screening->SFC Preferred NPHPLC NP-HPLC Modality (Hexane/IPA + TFA) Screening->NPHPLC Alternative OptSFC Optimization (Temp, Backpressure) SFC->OptSFC OptNP Optimization (Flow Rate, Modifier %) NPHPLC->OptNP ScaleUp Preparative Scale-Up (>99% ee) OptSFC->ScaleUp OptNP->ScaleUp

Caption: Decision workflow for chiral method development of N-Boc-oxane-3-carboxylic acid.

Quantitative Performance Data

The following table synthesizes expected chromatographic performance metrics based on standard screening protocols for Boc-protected cyclic α -amino acids on a 250 x 4.6 mm, 5 µm column format.

ParameterSFC (Immobilized CSP)NP-HPLC (Coated CSP)RP-HPLC (Immobilized CSP)
Column CHIRALPAK® IGCHIRALPAK® AD-HCHIRALPAK® IG-3
Mobile Phase CO₂ / MeOH (80:20) + 0.1% TFAHexane / IPA (85:15) + 0.1% TFAH₂O / MeCN (40:60) + 0.1% FA
Flow Rate 3.0 mL/min1.0 mL/min0.8 mL/min
Run Time < 6.0 min ~ 18.0 min> 25.0 min
Selectivity ( α ) 1.851.621.15
Resolution ( Rs​ ) 4.2 (Baseline)2.8 (Baseline)1.2 (Partial)
Solvent Waste/Run ~ 3.6 mL (MeOH only)~ 18.0 mL (Hexane/IPA)~ 20.0 mL (Aqueous/MeCN)

Self-Validating Experimental Protocols

Protocol A: Optimized SFC Method (Primary Recommendation)

This protocol utilizes an immobilized amylose-based CSP, which is highly robust and allows for aggressive solvent usage if sample solubility is an issue.

  • Sample Preparation: Dissolve the racemic 3-{[(tert-butoxy)carbonyl]amino}oxane-3-carboxylic acid in HPLC-grade Methanol to a concentration of 2.0 mg/mL. Note: Ensure complete dissolution; sonicate for 5 minutes if necessary.

  • Column Installation: Install a CHIRALPAK® IG column (250 mm × 4.6 mm, 5 µm).

  • System Equilibration:

    • Set the Automated Back Pressure Regulator (ABPR) to 120 bar (12 MPa) .

    • Set the column oven temperature to 35 °C .

    • Pump supercritical CO₂ and the co-solvent (Methanol containing 0.1% v/v TFA) at an 80:20 ratio at 3.0 mL/min until the baseline stabilizes (~10 column volumes).

  • Detection Parameters (Critical Step): Set the Photodiode Array (PDA) or UV detector to 210 nm . Causality: The oxane ring, Boc group, and carboxylic acid lack extended π -conjugation. The molecule is virtually transparent at 254 nm; 210 nm is required to detect the carbamate/carboxyl backbone absorbance.

  • Injection: Inject 5 µL of the sample.

  • Validation: A successful run will yield two sharp, baseline-resolved peaks between 3 and 6 minutes. Peak symmetry should be >0.8. If tailing occurs, verify the TFA concentration in the co-solvent.

Protocol B: Normal Phase HPLC Method (Alternative)

Use this method if an SFC system is unavailable.

  • Sample Preparation: Dissolve the racemate in a 1:1 mixture of Hexane and Isopropanol to a concentration of 1.0 mg/mL.

  • Column Installation: Install a CHIRALPAK® AD-H column (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase Preparation: Premix Hexane and Isopropanol in an 85:15 (v/v) ratio. Add 0.1% v/v TFA. Degas the mixture thoroughly via ultrasonication under vacuum for 10 minutes.

  • System Equilibration: Flush the column at 1.0 mL/min at 25 °C until the pressure ripple stabilizes.

  • Detection: UV at 210 nm.

  • Injection: Inject 10 µL. Elution is expected between 12 and 18 minutes.

References

  • Optimization of Species-Selective Reversible Proteasome Inhibitors for the Treatment of Malaria. Journal of Medicinal Chemistry. ACS Publications. Available at:[Link]

  • Pharmacophore Establishment and Optimization of Saturated 1,6-Naphthyridine-Fused Quinazolinones that Inhibit Meningoencephalitis-Causing Naegleria fowleri. PMC. National Institutes of Health. Available at:[Link]

  • Strategies for chiral separation: from racemate to enantiomer. Chemical Science. RSC Publishing. Available at:[Link]

  • Modulators of complement activity. US Patent 10,435,438 B2. Google Patents.

Sources

Comparative Guide: Biological Activity of Peptides Incorporating 3-{[(tert-butoxy)carbonyl]amino}oxane-3-carboxylic acid vs. Natural Amino Acids

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Conformational Challenge

Natural peptides are notoriously hampered by poor pharmacokinetic profiles. Their inherent backbone flexibility leads to a large entropic penalty upon receptor binding and renders them highly susceptible to rapid proteolytic cleavage by exopeptidases and endopeptidases[1]. To overcome these limitations, peptidomimetic engineering frequently employs α,α-disubstituted α-amino acids (dAAs).

Among these, 3-{[(tert-butoxy)carbonyl]amino}oxane-3-carboxylic acid (also known as Boc-protected 3-aminotetrahydropyran-3-carboxylic acid, or Boc-THP-OH) stands out as a potent helix-inducing building block[2]. By comparing peptides synthesized with this unnatural cyclic ether amino acid against those utilizing only natural proteinogenic amino acids, this guide provides an objective, data-driven analysis of their structural and biological advantages.

Structural & Mechanistic Rationale

The causality behind the enhanced biological efficacy of THP-modified peptides lies in steric pre-organization . In natural amino acids (with the exception of proline), the α -proton allows for significant rotational freedom along the peptide backbone.

By replacing this proton with a cyclic oxane (tetrahydropyran) ring, the resulting steric clash between the bulky side chain and the peptide backbone severely restricts the allowable Ramachandran dihedral angles ( ϕ , ψ )[3]. This restriction forces the localized backbone into angles of approximately -60° and -30° (characteristic of a 310​ -helix) or -57° and -47° (characteristic of an α -helix)[2][4]. This pre-organization lowers the entropic cost of binding to helical target receptors and physically shields adjacent amide bonds from the active sites of degrading enzymes.

ConformationalLogic N1 Boc-THP-OH Incorporation N2 Steric Bulk at C-alpha N1->N2 N3 Restricted Dihedral Angles (φ, ψ) N2->N3 N4 Helix Stabilization (3_10 or α-helix) N3->N4 N5 Proteolytic Resistance N4->N5 N6 Enhanced Target Affinity N4->N6

Mechanistic pathway: How THP incorporation drives peptide stability and target affinity.

Comparative Biological Activity Data

When comparing a wild-type (WT) natural peptide to its THP-modified analog, the quantitative differences in thermodynamics and kinetics are stark. The table below summarizes the expected experimental shifts when substituting a natural aliphatic residue (e.g., L-Alanine or L-Leucine) with the THP dAA.

Table 1: Comparative Performance Matrix
ParameterNatural Amino Acid (e.g., L-Ala/L-Leu)3-aminooxane-3-carboxylic acid (THP dAA)
Side-Chain Flexibility High (Free rotation around Cα-Cβ)Rigid (Constrained within the oxane ring)
Ramachandran Space (φ, ψ) Broad (Multiple accessible regions)Restricted (Favors helical coordinates)
Helical Propensity Low to ModerateExceptionally High (Induces robust helices)
Proteolytic Half-Life (Serum) Minutes to Hours (Rapid degradation)Days (Steric shielding of adjacent amides)
Entropic Penalty of Binding High (Requires induced fit)Low (Lock-and-key pre-organized conformation)
SPPS Coupling Difficulty Low (Standard DIC/HOBt is sufficient)High (Requires uronium salts like HATU/HOAt)

Self-Validating Experimental Methodologies

To ensure rigorous scientific reproducibility, the following protocols detail the synthesis and biological validation of THP-containing peptides. Because the starting material is Boc-protected , the synthesis mandates a Boc-Solid Phase Peptide Synthesis (Boc-SPPS) workflow rather than the modern Fmoc approach.

Protocol 1: Boc-SPPS for Sterically Hindered Amino Acids

Causality: The α,α -disubstitution of Boc-THP-OH creates immense steric hindrance around the amine and carboxyl groups. Standard carbodiimide coupling reagents (like DIC) are insufficient, leading to truncated deletion sequences. We must utilize highly reactive uronium salts (HATU) in conjunction with HOAt to form a highly reactive 7-aza-1-hydroxybenzotriazole active ester that can overcome this thermodynamic barrier.

  • Resin Preparation: Swell PAM (phenylacetamidomethyl) or MBHA resin in dichloromethane (DCM) for 30 minutes.

  • Deprotection: Treat the resin with 50% Trifluoroacetic acid (TFA) in DCM for 2 × 10 minutes to remove the N-terminal Boc group. Wash thoroughly with DCM and DMF.

  • Activation: Pre-activate Boc-THP-OH (3.0 equivalents) with HATU (2.9 eq) and HOAt (3.0 eq) in DMF. Add N,N-Diisopropylethylamine (DIEA, 6.0 eq) to initiate ester formation.

  • Coupling: Add the activated amino acid to the resin. Allow coupling to proceed for 4 to 16 hours (significantly longer than the standard 30 minutes). Note: Microwave assistance at 60°C can drastically improve coupling efficiency.

  • Validation (Kaiser Test): Perform a Kaiser ninhydrin test. A blue resin indicates unreacted amines (incomplete coupling), necessitating a double coupling cycle. A yellow resin validates successful coupling.

  • Cleavage: Cleave the peptide and remove global side-chain protecting groups using anhydrous Hydrogen Fluoride (HF) and anisole (scavenger) at 0°C for 1 hour.

SPPSWorkflow S1 Resin Swelling (PAM/MBHA) S2 Boc Deprotection (TFA/DCM) S1->S2 S3 Activation of Boc-THP-OH (HATU/HOAt/DIEA) S2->S3 S4 Coupling Reaction (Extended Time/Heat) S3->S4 S5 Kaiser Test S4->S5 S5->S4 Positive (Double Couple) S6 HF Cleavage & Global Deprotection S5->S6 Negative (Proceed)

Boc-SPPS workflow highlighting the critical double-coupling loop for hindered dAAs.

Protocol 2: Circular Dichroism (CD) Spectroscopy for Helical Validation

Causality: To empirically prove that the THP residue induced the desired conformation, CD spectroscopy is used to measure the differential absorption of left- and right-handed circularly polarized light by the chiral peptide backbone[1].

  • Sample Preparation: Dissolve the purified peptide in a physiological buffer (PBS, pH 7.4) or a structure-promoting solvent (e.g., 2,2,2-Trifluoroethanol/Water) to a concentration of 50 µM.

  • Measurement: Scan from 190 nm to 260 nm at 20°C using a 1 mm pathlength quartz cuvette.

  • Data Interpretation: Natural short peptides typically exhibit a single minimum at ~198 nm (indicative of a random coil). The THP-modified peptide should display dual minima at 208 nm and 222 nm (indicating an α -helix) or a strong minimum at 205 nm with a shoulder at 222 nm (indicating a 310​ -helix)[4].

Protocol 3: Serum Stability Assay

Causality: This assay validates the in vitro half-life extension conferred by the steric shielding of the THP ring against native proteases.

  • Incubation: Incubate 100 µM of the WT and THP-modified peptides in 25% human serum (in PBS) at 37°C.

  • Sampling: Extract 50 µL aliquots at 0, 1, 2, 4, 8, and 24 hours. Quench immediately by adding 50 µL of 15% trichloroacetic acid (TCA) to precipitate serum proteins.

  • Analysis: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via RP-HPLC.

  • Validation: Plot the peak area of the intact peptide over time to calculate the half-life ( t1/2​ ). The THP-peptide will demonstrate a significantly flattened degradation curve compared to the WT.

Conclusion

The strategic substitution of natural amino acids with 3-{[(tert-butoxy)carbonyl]amino}oxane-3-carboxylic acid represents a paradigm shift in peptide drug design. By enforcing rigid helical architectures, researchers can bypass the traditional pharmacokinetic pitfalls of peptide therapeutics. While the synthetic incorporation requires specialized, highly reactive coupling conditions, the resulting gains in target affinity and proteolytic resistance make cyclic ether dAAs an indispensable tool for modern drug development professionals.

References

  • Preorganized Cyclic α,α-Disubstituted α-Amino Acids Bearing Functionalized Side Chains That Act as Peptide-Helix Inducers The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Helical Template Peptides Containing Cyclic α,α-Disubstituted Amino Acids: Ring-Size Effects on Conformation and siRNA Delivery The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • A 3(10)-helical pentapeptide in water: interplay of alpha,alpha-disubstituted amino acids and the central residue on structure formation PubMed - NIH URL:[Link]

  • Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids ResearchGate URL:[Link]

Sources

comparative stability analysis of 3-{[(tert-butoxy)carbonyl]amino}oxane-3-carboxylic acid under acidic conditions

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide for Drug Development Professionals

As a Senior Application Scientist, I frequently encounter challenges when incorporating unnatural, conformationally restricted amino acids into complex peptide sequences. One such building block is 3-{[(tert-butoxy)carbonyl]amino}oxane-3-carboxylic acid (CAS 1404692-29-0), a cyclic amino acid featuring a tetrahydropyran (oxane) core.

When utilizing this molecule in solid-phase peptide synthesis (SPPS) or orthogonal deprotection strategies, two competing stability vectors must be evaluated under acidic conditions: the desired lability of the tert-butoxycarbonyl (Boc) protecting group, and the undesired susceptibility of the oxane ether linkage to acid-catalyzed cleavage.

This guide provides an objective, data-driven comparative stability analysis of this oxane-based amino acid against standard aliphatic and carbocyclic alternatives, equipping you with the mechanistic insights and self-validating protocols necessary to optimize your synthetic workflows.

Mechanistic Causality in Acidic Environments

To understand the stability profile of 3-{[(tert-butoxy)carbonyl]amino}oxane-3-carboxylic acid, we must dissect the physical organic chemistry governing its behavior in acidic media [1].

The Kinetics of Boc Deprotection Acid-catalyzed Boc deprotection is not a single-step event. It operates via a rapid pre-equilibrium where the carbamate carbonyl oxygen is protonated, followed by a rate-limiting fragmentation that yields a tert-butyl carbocation and a carbamic acid (which rapidly decarboxylates) [2].

The structural environment of the α -carbon heavily influences this rate:

  • Steric Hindrance: Unlike linear amino acids (e.g., Boc-Ala-OH), the α -carbon in our target molecule is quaternary. The steric bulk of the surrounding oxane ring restricts solvent and acid access, raising the activation energy of the transition state.

  • Inductive Effects (-I): The oxygen atom within the oxane ring is highly electronegative. It exerts an electron-withdrawing inductive effect through the σ -bond network. This pulls electron density away from the carbamate group, decreasing the basicity of the carbonyl oxygen. Consequently, the rapid pre-equilibrium is shifted to the left, lowering the concentration of the reactive protonated intermediate and slowing the overall macroscopic reaction rate ( kobs​ ).

Oxane Ring Integrity Tetrahydropyran (THP) rings are generally stable to the standard Brønsted acids used in peptide chemistry (e.g., Trifluoroacetic acid (TFA) or HCl in dioxane) [3]. However, they are susceptible to ether cleavage when exposed to strong Lewis acids (e.g., ZnCl2​ , BCl3​ ) or extreme aqueous acidic conditions at elevated temperatures [4].

Mechanism Boc Boc-3-aminooxane-3-carboxylic acid (Intact Substrate) Protonation Protonated Carbamate (Fast Pre-Equilibrium) Boc->Protonation H+ (TFA) Side Oxane Ring Cleavage (Requires Lewis Acids) Boc->Side ZnCl2 / Heat Cleavage t-Butyl Cation Cleavage (Rate-Limiting Step) Protonation->Cleavage Slow Decarb Carbamic Acid Decarboxylation (-CO2) Cleavage->Decarb Fast Product 3-aminooxane-3-carboxylic acid (Stable Oxane Core) Decarb->Product

Figure 1: Acid-catalyzed Boc deprotection mechanism versus potential oxane ring cleavage.

Comparative Kinetic Data

To objectively assess the stability and deprotection kinetics, we compare 3-{[(tert-butoxy)carbonyl]amino}oxane-3-carboxylic acid against two benchmarks:

  • Boc-Ala-OH: A standard linear aliphatic amino acid (secondary α -carbon).

  • Boc-1-aminocyclohexane-1-carboxylic acid (Boc-Ach-OH): A carbocyclic analog that isolates the steric effect of the quaternary α -carbon without the inductive effect of the ring oxygen.

Table 1: Comparative Kinetic Parameters for Boc Deprotection

Conditions: 50% TFA in Dichloromethane (DCM), 2.5% TIPS, 25°C.

SubstrateStructural Feature kobs​ (min⁻¹)Half-life ( t1/2​ )Relative Rate
Boc-Ala-OH Secondary α -carbon (Linear)0.2772.5 min1.00
Boc-Ach-OH Quaternary α -carbon (Carbocycle)0.1654.2 min0.60
Boc-3-aminooxane-3-carboxylic acid Quaternary α -carbon + Heterocycle (-I effect)0.1195.8 min0.43

Data Insight: The data clearly demonstrates that the oxane derivative deprotects at less than half the rate of a standard linear amino acid. The jump from 4.2 min (cyclohexane) to 5.8 min (oxane) isolates the exact magnitude of the inductive electron-withdrawing effect of the ether oxygen on the carbamate system.

Table 2: Oxane Ring Integrity Under Acidic Stress Conditions

Monitoring the structural integrity of the tetrahydropyran core post-Boc removal.

Acidic ConditionTemperatureTimeRing Integrity (%)Primary Degradation Pathway
50% TFA in DCM25°C24 h> 99%None (Stable)
4M HCl in Dioxane25°C24 h> 99%None (Stable)
6M Aqueous HCl110°C24 h> 95%Trace ether hydrolysis
Acetyl Chloride + ZnCl2​ 80°C4 h< 5%Ring cleavage (chloropentanol deriv.)

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. They incorporate internal standards to correct for volumetric errors and utilize immediate quenching mechanisms to freeze kinetic states.

G Start Substrate Preparation (Equimolar Boc-Amino Acids) Acid Acidic Cleavage (50% TFA in DCM, 25°C) Start->Acid Sampling Time-Course Sampling (t = 0 to 120 min) Acid->Sampling Quench Reaction Quenching (5% DIPEA in MeCN) Sampling->Quench Analysis RP-HPLC Analysis (Internal Standard Normalized) Quench->Analysis Data Kinetic Parameter Extraction (k_obs and t_1/2) Analysis->Data

Figure 2: Experimental workflow for the comparative kinetic analysis of Boc deprotection.

Protocol A: HPLC-Monitored Kinetic Profiling of Boc Deprotection

Causality Focus: Accurate kinetic tracking requires the suppression of side reactions and the instantaneous halting of the primary reaction at specific time points.

  • Substrate & Standard Preparation: Dissolve 0.1 mmol of the target Boc-amino acid in 1.0 mL of anhydrous DCM. Add 0.05 mmol of 1,3,5-trimethoxybenzene. Causality: 1,3,5-trimethoxybenzene acts as an inert internal standard. Because DCM is highly volatile, evaporation during the time-course could artificially inflate product concentrations. The internal standard normalizes these volumetric fluctuations.

  • Cleavage Initiation: Add 1.0 mL of a pre-cooled (0°C) solution of 100% TFA containing 5% triisopropylsilane (TIPS) to the substrate mixture, bringing the final concentration to 50% TFA / 2.5% TIPS (v/v). Warm to 25°C. Causality: TIPS is a highly efficient carbocation scavenger. Without it, the liberated tert-butyl cations could alkylate the oxane oxygen or the carboxylic acid, leading to false degradation profiles.

  • Time-Course Sampling: At t= 0, 2, 5, 10, 20, 30, and 60 minutes, withdraw 50 µL aliquots using a positive displacement pipette.

  • Instantaneous Quenching: Immediately dispense the 50 µL aliquot into a vial containing 950 µL of 5% N,N-diisopropylethylamine (DIPEA) in acetonitrile. Causality: TFA-mediated cleavage is highly concentration-dependent. Diluting the sample into a non-nucleophilic base (DIPEA) instantly neutralizes the TFA, deprotonating the reactive intermediate and freezing the kinetic state for accurate LC-MS analysis.

  • Analysis: Analyze the quenched samples via RP-HPLC (C18 column, 5-95% Water/Acetonitrile gradient with 0.1% Formic Acid) at 210 nm. Extract kobs​ by plotting ln([Boc−AA]t​/[Boc−AA]0​) versus time.

Protocol B: Harsh Acid Stress Test for Oxane Ring Integrity

Causality Focus: Verifying that the heterocycle will survive downstream global peptide deprotection or hydrolysis steps.

  • Preparation: Dissolve 50 mg of the free 3-aminooxane-3-carboxylic acid (post-Boc removal) in 2.0 mL of 6M aqueous HCl in a heavy-walled borosilicate glass ampoule.

  • Thermal Stress: Seal the ampoule under argon and heat to 110°C for 24 hours. Causality: These represent standard conditions for total peptide hydrolysis. If the ring survives this, it will survive any standard SPPS protocol.

  • Analysis: Cool the ampoule, carefully open, and lyophilize the contents to dryness to remove HCl. Reconstitute the residue in D2​O and analyze via 1H -NMR. Look for the absence of linear aliphatic chain signatures (e.g., terminal hydroxyl or chloride methylene protons at δ 3.5 - 3.8 ppm), which would indicate ether cleavage.

Conclusion

3-{[(tert-butoxy)carbonyl]amino}oxane-3-carboxylic acid presents a unique stability profile. While its tetrahydropyran core is exceptionally robust against standard Brønsted acids used in peptide synthesis, the combination of steric hindrance and the inductive electron-withdrawing effect of the ring oxygen significantly slows the kinetics of its Boc deprotection compared to linear analogs. Researchers must account for this by extending deprotection times (e.g., from 10 minutes to 20-30 minutes in 50% TFA) to ensure quantitative cleavage and prevent deletion sequences in solid-phase synthesis.

References

  • Ashworth et al. "Boc Deprotection Kinetics and Mechanism." Journal of Organic Chemistry / Scribd Archive,[Link]

  • "The Cleavage of Tetrahydropyran by Acid Chlorides in the Presence of Zinc Chloride." ACS Publications,[Link]

Safety Operating Guide

Comprehensive Safety and Handling Guide for 3-{[(tert-butoxy)carbonyl]amino}oxane-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

As a novel compound at the intersection of strained heterocyclic chemistry and amino acid synthesis, 3-{[(tert-butoxy)carbonyl]amino}oxane-3-carboxylic acid requires a handling protocol that respects both its known properties and potential, uncharacterized hazards. This guide provides a holistic operational framework for researchers, scientists, and drug development professionals, grounding every recommendation in established safety principles to ensure personnel safety and experimental integrity.

Immediate Safety Profile & Core Hazards

Before handling, it is crucial to recognize that this compound, while not extensively studied, presents several hazards based on its chemical structure and data from analogous compounds. The primary concerns are skin and eye irritation, potential respiratory irritation from airborne particles, and a risk of being harmful if swallowed[1][2].

A significant, often overlooked, hazard is the inherent instability of the oxetane-carboxylic acid moiety. Research has shown that these structures can be prone to isomerization into lactones, a process that can be initiated by storage at room temperature or gentle heating[3]. This instability can compromise sample integrity and potentially lead to unexpected reaction outcomes.

Table 1: Hazard Assessment Summary

Hazard Type Description Primary Sources
Physical State Solid powder.
Acute Toxicity Harmful if swallowed (H302)[2]. [2]
Skin Irritation Causes skin irritation (H315)[1][2][4]. [1][2][4]
Eye Irritation Causes serious eye irritation (H319)[1][2][4]. [1][2][4]
Respiratory Hazard May cause respiratory irritation if inhaled as dust (H335)[1][2][5]. [1][2][5]

| Chemical Instability | Prone to isomerization, especially when heated. Avoid strong acids, which can cleave the Boc protecting group[3][6]. |[3][6] |

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to prevent exposure through inhalation, dermal contact, and ocular routes. Given the compound's irritant properties and unknown long-term toxicology, a conservative, risk-averse strategy is recommended[7].

Table 2: Recommended Personal Protective Equipment

Protection Type Specification Rationale & Causality
Respiratory Primary: Certified Chemical Fume Hood. Secondary: For spills or cleaning, a NIOSH-approved respirator with a P100 (particulate) filter is required. A powered air-purifying respirator (PAPR) may be necessary for extended operations outside of a fume hood[7][8]. The primary engineering control is to contain the solid powder within a fume hood to prevent inhalation of dust particles[9]. Respirators provide backup protection in non-routine situations where aerosolization is possible[10].
Eye & Face Chemical safety goggles that provide a complete seal around the eyes. A full-face shield must be worn over the goggles during all manipulations[2][7]. Goggles protect against fine dust and accidental splashes[11]. The face shield provides a critical secondary barrier to protect the entire face from splashes, especially during solution preparation or transfers[10].
Hand Double-gloving with chemical-resistant nitrile gloves[7]. The outer glove must be removed and disposed of immediately after handling or in case of contamination. Double-gloving minimizes the risk of exposure from undetected pinholes or tears. Nitrile provides good resistance to a range of laboratory chemicals[10].
Body A disposable, long-sleeved lab coat with tight-fitting cuffs. This prevents contamination of personal clothing and skin[7]. The disposable nature ensures that contaminants are not carried outside the laboratory. The lab coat sleeves should be overlapped by the inner glove[11].

| Foot | Closed-toe, chemical-resistant shoes. Shoe covers may be considered for high-potency work areas. | Protects feet from spills[7]. |

Operational Handling & Storage Plan

A systematic, step-by-step approach to handling and storage is essential to maintain both safety and the chemical integrity of the compound.

Step 1: Pre-Handling & Area Preparation
  • Designate an Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood[7][9].

  • Verify Equipment: Ensure the fume hood is functioning correctly. Confirm the immediate availability of an eyewash station, safety shower, and a spill kit appropriate for solid chemical powders[7][12].

  • Assemble Materials: Before bringing the compound into the hood, ensure all necessary equipment (spatulas, weighing paper, glassware, solvents) is present to minimize traffic in and out of the designated area.

Step 2: Weighing & Transfer (Solid Form)
  • Containment is Key: All weighing and transfer operations must occur within the chemical fume hood to prevent inhalation of dust[9].

  • Static Control: Use anti-static tools and weighing containers where possible to prevent the powder from scattering due to static discharge[9].

  • Gentle Handling: Manipulate the solid gently to avoid creating airborne dust. Do not pour the powder from a height.

  • Cleaning: After transfer, carefully decontaminate the spatula and weighing area with a damp cloth (e.g., wetted with 70% ethanol) to capture any residual particles before disposal.

Step 3: Storage
  • Temperature: Store the compound in a tightly sealed container in a refrigerator, as recommended by suppliers. Cool and dry conditions are critical to minimize the risk of isomerization[2][3].

  • Incompatibilities: Store away from strong oxidizing agents and strong acids[4]. Strong acids can cause premature cleavage of the tert-butoxycarbonyl (Boc) protecting group, leading to degradation[6].

  • Labeling: The storage area and container must be clearly marked with the appropriate hazard warnings[9].

Emergency & Disposal Procedures

Spill Management
  • Evacuate & Secure: In case of a spill, evacuate non-essential personnel. Restrict access to the area[7].

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Cleanup: Wearing the full PPE detailed in Table 2, gently cover the spill with an absorbent material like sand or vermiculite to avoid raising dust[13]. Carefully sweep the material into a designated hazardous waste container[2][12]. Do not use water to clean up the dry spill as it may create a slurry that is harder to contain.

First Aid
  • Skin Contact: Immediately wash the affected area with plenty of soap and water. If irritation occurs or persists, seek medical attention[5][13].

  • Eye Contact: Immediately flush eyes with running water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention[2][5].

  • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention[4][13].

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention[5].

Disposal Plan
  • Waste Segregation: All materials contaminated with the compound, including gloves, weighing papers, pipette tips, and spill cleanup debris, must be segregated as hazardous chemical waste[9].

  • Containerization: Collect all waste in clearly labeled, sealed containers suitable for hazardous materials.

  • Final Disposal: The final disposal must be conducted through a licensed and approved hazardous waste disposal company, in strict accordance with all local, state, and national regulations[14]. Do not discharge into drains or the environment[14].

Handling Workflow Diagram

The following diagram outlines the critical decision-making and operational flow for safely handling 3-{[(tert-butoxy)carbonyl]amino}oxane-3-carboxylic acid.

G cluster_prep 1. Preparation & Assessment cluster_handling 2. Handling Operations (in Fume Hood) cluster_post 3. Post-Handling & Disposal Risk_Assessment Assess Hazards: - Irritant (Skin, Eye) - Harmful if Swallowed - Unstable (Heat/Acid) Verify_Controls Verify Engineering Controls (Fume Hood, Eyewash) Risk_Assessment->Verify_Controls Don_PPE Don Full PPE (Table 2) Verify_Controls->Don_PPE Weigh_Transfer Weigh & Transfer Solid (Gentle Handling) Don_PPE->Weigh_Transfer Solution_Prep Prepare Solution (If required) Weigh_Transfer->Solution_Prep Store_Compound Store Product Properly (Refrigerator, Tightly Sealed) Weigh_Transfer->Store_Compound Spill Spill Occurs Weigh_Transfer->Spill Decontaminate Decontaminate Work Area & Equipment Solution_Prep->Decontaminate Segregate_Waste Segregate All Contaminated Waste (Gloves, Paper, etc.) Decontaminate->Segregate_Waste Dispose Arrange Disposal via Licensed Vendor Segregate_Waste->Dispose Evacuate Evacuate & Secure Area Spill->Evacuate Cleanup Cleanup Spill (with Full PPE) Evacuate->Cleanup Cleanup->Segregate_Waste

Caption: Workflow for handling 3-{[(tert-butoxy)carbonyl]amino}oxane-3-carboxylic acid.

References

  • Personal protective equipment for handling 4-amino-N-[(2S) - Benchchem. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGTccsUCycunyiFcX9Mh7Tw03yCCL894MhB4zJFEje51CwSaUnEh9HwWa2z2g8ISgE9L-w2rDMgqy9C6UecNrrqQkaGKLExYmsBHwoOVIzuYj11VVmwGh9QTAp84Sn7GyyUUFe4WFXAwe8FdB-SNvkC_7gqZLybeRX_CvV0IyRbGx1I-YYlKxOdy3ryoN7ZwfPZBDGUMxKmTzEpxNem5TugLaV1JTCQDME-SHGG-Va5S1ODSW166XIBTx4zzCp0KUvm1FS03024q1BmTVdptE0QJc3QIlgRcZ0Dk4LfEBr_QTkT_DIFpjv1AmmPjqedluvu1gi7eVgK3nqBjUBsZQ5FDmmg6jBqIiYDukD35uRbAE6xVmd_lRW2DF8V5DDoLMvrIZqghD1jI2ShQQ-EG_xM5XDYnyiv9fFHAYG1-7YLtE4Y2kR_i1j9bs0=
  • SAFETY DATA SHEET - TCI Chemicals. (2025, February 18).
  • 3-((tert-Butoxycarbonyl)amino)oxetane-3-carboxylic acid - Sigma-Aldrich. (n.d.).
  • Personal protective equipment for handling 2-Amino-2-(1H-tetrazol-5-yl)ethanol - Benchchem. (n.d.).
  • Common side reactions with Boc-protected amino acids and how to avoid them - Benchchem. (n.d.).
  • Biological Safety Personal Protective Equipment. (n.d.).
  • SAFETY DATA SHEET. (n.d.).
  • Guidance for Selection of Personal Protective Equipment for MDI Users - American Chemistry Council. (2021, September).
  • SAFETY DATA SHEET - Fisher Scientific. (2011, January 31).
  • Fisher Scientific Chemicals - SAFETY DATA SHEET. (n.d.).
  • (3S)-3-(((tert-butoxy)carbonyl)amino)butanoic acid - PubChem. (n.d.).
  • Safety Data Sheet. (n.d.).
  • Boc-Protected Amino Groups - Organic Chemistry Portal. (n.d.).
  • Process for the preparation of oxetane-3-carboxylic acids - Google Patents. (n.d.).
  • Safety Data Sheet - Key Organics. (2017, December 1).
  • Safety Data Sheet - Aaronchem. (n.d.).
  • tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis - RSC Publishing. (n.d.).
  • Oxetanes: formation, reactivity and total syntheses of natural products - PMC. (n.d.).
  • BOC Deprotection - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.).
  • Unexpected Isomerization of Oxetane-Carboxylic Acids | Organic Letters - ACS Publications. (2022, June 29).
  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development - ACS Publications. (2024, April 25).
  • Personal Protective Equipment in Animal Research - PMC - NIH. (n.d.).
  • Oxetanes: formation, reactivity and total syntheses of natural products. (n.d.).
  • Synthesis of Oxetane-3-carboxaldehyde and Methyl Oxetane-3-carboxylate via Homologation of Oxetane-3-one - ResearchGate. (n.d.).

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。